BuChE-IN-TM-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H38N2O3 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(E)-3-[4-[4-[benzyl(ethyl)amino]butoxy]-3-methoxyphenyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C32H38N2O3/c1-3-33(24-27-11-5-4-6-12-27)20-9-10-22-37-30-17-15-26(23-31(30)36-2)16-18-32(35)34-21-19-28-13-7-8-14-29(28)25-34/h4-8,11-18,23H,3,9-10,19-22,24-25H2,1-2H3/b18-16+ |
InChI Key |
CGZGXSZYVAXOGJ-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CCCCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CCN(CCCCOC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
BuChE-IN-TM-10: A Multi-Targeted Approach to Alzheimer's Disease Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathology involving cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and oxidative stress. While acetylcholinesterase (AChE) inhibitors have been a cornerstone of symptomatic treatment, the role of butyrylcholinesterase (BuChE) in AD progression is gaining significant attention. BuChE levels are reported to increase in the AD brain, where it associates with amyloid plaques and neurofibrillary tangles.[1][2][3] This makes BuChE a compelling therapeutic target. BuChE-IN-TM-10 is a potent and selective butyrylcholinesterase inhibitor that demonstrates multi-target therapeutic potential for Alzheimer's disease by not only addressing the cholinergic deficit but also targeting the downstream pathological cascades of Aβ aggregation and oxidative stress.[4] This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its potential role in modifying Alzheimer's disease pathology.
Introduction
The cholinergic hypothesis has long been a foundation for Alzheimer's drug development, focusing primarily on the inhibition of acetylcholinesterase (AChE) to restore acetylcholine levels. However, evidence now suggests that butyrylcholinesterase (BuChE) plays an increasingly significant role as the disease progresses.[1][3] In the Alzheimer's brain, AChE activity tends to decrease while BuChE activity increases, making it a key enzyme in acetylcholine hydrolysis in later stages of the disease.[1][3] Furthermore, BuChE has been implicated in the maturation of amyloid plaques, highlighting its role beyond simple neurotransmitter metabolism.[1][5]
This compound has emerged as a promising investigational compound due to its potent and selective inhibition of BuChE.[4] Beyond its primary target, this molecule, a derivative of ferulic acid, possesses additional properties that address other key aspects of AD pathology, including the inhibition and disaggregation of Aβ plaques and antioxidant activity.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound, highlighting its potency and selectivity.
| Parameter | Value | Species | Source |
| IC50 (BuChE) | 8.9 nM | Not Specified | [4] |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that extends beyond simple cholinesterase inhibition. Its therapeutic potential in Alzheimer's disease is attributed to the following key activities:
-
Potent and Selective BuChE Inhibition: With an IC50 of 8.9 nM, this compound is a highly potent inhibitor of butyrylcholinesterase.[4] This primary action helps to preserve acetylcholine levels in the brain, thereby supporting cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
-
Inhibition and Disaggregation of Aβ Aggregation: A critical feature of this compound is its ability to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.[4] It has been shown to both inhibit the formation of new Aβ aggregates and disaggregate existing ones.[4]
-
Antioxidant Activity: As a derivative of ferulic acid, a well-known natural antioxidant, this compound is reported to possess potent antioxidant properties.[4] This is significant as oxidative stress is a major contributor to neuronal damage in Alzheimer's disease.
-
Blood-Brain Barrier Penetration: Effective neurotherapeutic agents must cross the blood-brain barrier (BBB) to reach their target in the central nervous system. This compound has been reported to have good BBB penetration, a critical pharmacokinetic property for its efficacy in treating Alzheimer's disease.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for evaluating novel BuChE inhibitors.
Caption: Proposed multi-target mechanism of action of this compound in Alzheimer's disease.
Caption: General experimental workflow for the evaluation of novel BuChE inhibitors for Alzheimer's disease.
Experimental Protocols
While the specific, detailed protocols for the experiments conducted on this compound require access to the primary research article, this section outlines the standard methodologies for the key assays mentioned.
Butyrylcholinesterase Inhibition Assay (Modified Ellman's Method)
-
Principle: This spectrophotometric assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine iodide (BTCI), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Butyrylthiocholine iodide (BTCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Butyrylcholinesterase (from equine serum or human plasma)
-
This compound (or other test inhibitors) at various concentrations
-
-
Procedure:
-
Add phosphate buffer, DTNB solution, and the test inhibitor solution to a 96-well plate.
-
Add the BuChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the BTCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Aβ Aggregation Assay (Thioflavin T Fluorescence Assay)
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced, which can be used to monitor the kinetics of Aβ aggregation.
-
Reagents:
-
Aβ (1-42) peptide, pre-treated to ensure a monomeric state
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Thioflavin T (ThT) solution
-
This compound (or other test compounds) at various concentrations
-
-
Procedure:
-
Incubate monomeric Aβ (1-42) peptide in the assay buffer with or without the test compound at 37°C with continuous agitation.
-
At various time points, take aliquots of the reaction mixture and add them to a ThT solution in a 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).
-
For disaggregation studies, pre-aggregated Aβ fibrils are incubated with the test compound, and the decrease in ThT fluorescence is monitored over time.
-
Conclusion and Future Directions
This compound represents a promising multi-target-directed ligand for the treatment of Alzheimer's disease. Its potent and selective inhibition of butyrylcholinesterase, coupled with its anti-amyloid and antioxidant properties, addresses multiple facets of AD pathology.[4] The favorable pharmacokinetic property of good blood-brain barrier penetration further enhances its therapeutic potential.[4]
Future research should focus on comprehensive preclinical evaluation in relevant animal models of Alzheimer's disease to establish its in vivo efficacy and safety profile. Further elucidation of its precise molecular interactions with BuChE and Aβ peptides through structural studies would provide valuable insights for the optimization of this and similar compounds. While no clinical trial data is currently available for this compound, its promising preclinical profile warrants further investigation as a potential disease-modifying therapy for Alzheimer's disease.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BuChE K variant is decreased in Alzheimer's disease not in fronto-temporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase: an important new target in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of BuChE-IN-TM-10: A Technical Guide for Researchers
An In-depth Analysis of the Potent and Selective Butyrylcholinesterase Inhibitor, BuChE-IN-TM-10 (TM-10), for Professionals in Drug Discovery and Neuroscience.
This technical guide provides a comprehensive overview of the butyrylcholinesterase (BuChE) inhibitor, this compound, also known as TM-10. Developed as a potential therapeutic agent for Alzheimer's disease, this ferulic acid derivative has demonstrated remarkable potency and selectivity for BuChE, alongside a multi-target profile that includes inhibition of monoamine oxidases and modulation of amyloid-β aggregation. This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes the relevant biological pathways and workflows.
Core Data Presentation: Inhibitory Profile of this compound
This compound has been identified as a highly potent inhibitor of butyrylcholinesterase. The following table summarizes the key quantitative data regarding its inhibitory activity. While the compound is described as a highly selective BuChE inhibitor, the precise IC50 value for its activity against acetylcholinesterase (AChE) from the primary study is not publicly available, precluding the calculation of an exact selectivity index.
| Target Enzyme | Inhibitor | IC50 Value (nM) | Source |
| Butyrylcholinesterase (BuChE) | This compound (TM-10) | 8.9 | Sang et al., 2019[1] |
Table 1: Inhibitory Potency of this compound against Butyrylcholinesterase.
Multi-Target Engagement of this compound
Beyond its potent BuChE inhibition, TM-10 exhibits a multi-target profile, which is a desirable characteristic for therapeutic agents aimed at complex multifactorial diseases like Alzheimer's. The compound has been shown to inhibit monoamine oxidase A and B, enzymes involved in the degradation of neurotransmitters, and to interfere with the aggregation of amyloid-β peptides, a hallmark of Alzheimer's pathology.
| Additional Target/Activity | Effect of this compound (TM-10) |
| Monoamine Oxidase A (MAO-A) | Inhibitory activity |
| Monoamine Oxidase B (MAO-B) | Inhibitory activity |
| Amyloid-β (Aβ) Aggregation | Inhibition of self-induced Aβ aggregation and disaggregation of existing fibrils |
| Oxidative Stress | Potent antioxidant activity |
| Neuroprotection | Protective effects against Aβ-induced neurotoxicity |
| Blood-Brain Barrier (BBB) Penetration | Good |
Table 2: Multi-Target Profile of this compound.
Experimental Protocols
The determination of the inhibitory potency of this compound was conducted using established methodologies. Below is a detailed description of a typical experimental protocol for assessing cholinesterase inhibition.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against BuChE and AChE is determined using a modified Ellman's spectrophotometric method. This assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of a substrate, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials and Reagents:
-
Butyrylcholinesterase (BuChE) from equine serum or human sources
-
Acetylcholinesterase (AChE) from electric eel or human sources
-
This compound (TM-10)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BuChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the assay buffer.
-
Prepare stock solutions of the substrates (ATCI and BTCI) and DTNB in the assay buffer.
-
Prepare the enzyme solutions (AChE and BuChE) in the assay buffer to the desired concentration.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of this compound at various concentrations (or vehicle for control)
-
DTNB solution
-
Enzyme solution (BuChE or AChE)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the respective substrate solution (BTCI for BuChE or ATCI for AChE) to all wells.
-
Immediately measure the absorbance of the wells at a wavelength of 412 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals for a specific duration.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Cholinergic Signaling Pathway and the Role of BuChE Inhibition
The primary mechanism of action of this compound is the inhibition of butyrylcholinesterase. In the context of Alzheimer's disease, where acetylcholine levels are depleted, inhibiting BuChE can increase the availability of this crucial neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Experimental Workflow for Evaluating BuChE Inhibitor Selectivity
The process of identifying and characterizing a selective BuChE inhibitor like this compound involves a structured workflow, from initial screening to detailed kinetic analysis.
References
BuChE-IN-TM-10 and its effect on amyloid-beta plaque formation
An In-Depth Technical Guide on Butyrylcholinesterase (BuChE) Inhibitors and Their Effect on Amyloid-Beta Plaque Formation
Executive Summary
This technical guide provides a comprehensive overview of the role of butyrylcholinesterase (BuChE) in the pathology of Alzheimer's disease (AD) and the therapeutic potential of BuChE inhibitors in mitigating amyloid-beta (Aβ) plaque formation. While a specific compound designated "BuChE-IN-TM-10" was not identified in publicly available scientific literature, this document synthesizes current research on the broader class of BuChE inhibitors. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of key biological pathways and experimental workflows.
Introduction: The Role of Butyrylcholinesterase in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of two key pathological hallmarks: neurofibrillary tangles and amyloid-beta plaques[1]. The "cholinergic hypothesis" of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive impairment[2]. While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in a healthy brain, its levels tend to decrease in the AD brain. Conversely, BuChE levels have been observed to increase or remain stable, suggesting a more prominent role for BuChE in ACh regulation as the disease progresses[2][3][4].
Furthermore, BuChE has been found to be associated with Aβ plaques, particularly the fibrillar, β-pleated sheet forms[5]. This association has led to hypotheses that BuChE may play a role in the maturation and neurotoxicity of these plaques[5][6]. Some studies suggest that BuChE may promote the transformation of benign plaques into more malignant forms, while others propose it might interfere with Aβ aggregation[5]. The development of selective BuChE inhibitors is therefore a promising therapeutic strategy, aiming to not only enhance cholinergic function but also to potentially modulate the formation and toxicity of amyloid plaques[2][7].
Quantitative Data on BuChE Inhibitors
The following table summarizes the inhibitory activity of various compounds against BuChE, as reported in the scientific literature. This data is crucial for comparing the potency and selectivity of different inhibitors.
| Compound/Drug | Target(s) | IC50 (BuChE) | Selectivity (AChE/BuChE) | Notes | Reference |
| Rivastigmine | AChE & BuChE | - | Dual Inhibitor | Dose-dependent inhibition of BuChE at 10⁻⁵ M in cortical plaques. | [3] |
| Compound 8e | BuChE | - | Selective | A novel and potent selective BuChE inhibitor. | [2] |
| (R)-29 | BuChE | 40 nM (human) | Selective over AChE | Highly selective hBuChE inhibitor with pro-cognitive effects. | [8] |
| Compound 7p | BuChE | 9.12 nM (human) | - | Exhibits balanced BuChE inhibitory and anti-neuroinflammatory activity. | [8] |
| Curcumin | Aβ Aggregation | 0.74 μM | - | Used as a reference for anti-Aβ aggregation activity. | [9] |
| Compound 5d | BACE-1 & Aβ Aggregation | - | - | 8 times more effective than curcumin in inhibiting Aβ aggregation. | [9] |
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which BuChE influences Aβ plaque formation are still under investigation. Below are diagrams illustrating the key proposed pathways.
Caption: Cholinergic synapse showing ACh release and hydrolysis by AChE and BuChE.
Caption: Hypothesized mechanism of BuChE in the maturation of amyloid plaques.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating BuChE inhibitors and their effects on Aβ.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the potency and selectivity of a compound in inhibiting BuChE and AChE activity.
-
Methodology:
-
Recombinant human AChE and BuChE are used.
-
The assay is typically performed in a 96-well plate format.
-
The inhibitor is pre-incubated with the enzyme for a specified time.
-
The reaction is initiated by adding a substrate (e.g., acetylthiocholine for AChE, butyrylthiocholine for BuChE) and Ellman's reagent (DTNB).
-
The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-Beta Aggregation Assays
-
Objective: To assess the ability of a compound to inhibit the aggregation of Aβ peptides.
-
Methodology (Thioflavin T Assay):
-
Synthetic Aβ peptides (commonly Aβ42) are dissolved in an appropriate buffer.
-
The Aβ solution is incubated with and without the test compound at 37°C with gentle agitation.
-
At various time points, aliquots are taken and mixed with Thioflavin T (ThT) dye.
-
ThT fluorescence, which increases upon binding to β-sheet structures in amyloid fibrils, is measured using a fluorescence spectrophotometer.
-
The percentage of aggregation inhibition is calculated relative to the control (Aβ without inhibitor).
-
In Vivo Animal Models
-
Objective: To evaluate the efficacy of a BuChE inhibitor in a living organism, often a transgenic mouse model of Alzheimer's disease.
-
Animal Models:
-
APPSWE/PSEN1dE9 (AD-Tg) mice: These mice overexpress human amyloid precursor protein with the Swedish mutation and a mutant presenilin-1, leading to age-dependent Aβ plaque deposition[5].
-
5xFAD mice: This model carries five familial AD mutations and exhibits rapid and aggressive amyloid pathology.
-
-
General Protocol:
-
Transgenic and wild-type control mice are treated with the test compound or vehicle over a specified period.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze, passive avoidance test, or Y-maze to evaluate learning and memory.
-
Biochemical Analysis: After the treatment period, brain tissue is harvested. Levels of soluble and insoluble Aβ, as well as BuChE activity, are quantified using techniques like ELISA and Western blotting.
-
Histopathology: Brain sections are stained to visualize and quantify Aβ plaques (immunohistochemistry with anti-Aβ antibodies) and fibrillar amyloid (Thioflavin-S staining). The association of BuChE with plaques can also be assessed histochemically[5][6].
-
Positron Emission Tomography (PET) Imaging
-
Objective: To non-invasively visualize and quantify BuChE levels and Aβ plaques in the living brain.
-
Methodology:
-
Specific radiotracers are synthesized. For BuChE, a labeled inhibitor like [¹¹C]4 can be used. For Aβ plaques, tracers such as [¹⁸F]florbetaben are employed[10][11][12].
-
The radiotracer is injected intravenously into the animal (or human subject).
-
A PET scanner detects the gamma rays emitted from the tracer, allowing for the reconstruction of its distribution in the brain over time.
-
Dynamic PET imaging can provide quantitative measures of tracer uptake and binding, which correlate with the density of the target (BuChE or Aβ plaques).
-
Longitudinal studies can track changes in these biomarkers over the course of disease progression or in response to treatment[10][11][12].
-
Experimental and Drug Development Workflow
The following diagram outlines a typical workflow for the discovery and preclinical development of a BuChE inhibitor for Alzheimer's disease.
Caption: A generalized workflow for the development of BuChE inhibitors.
Conclusion
The accumulation of evidence strongly suggests that butyrylcholinesterase is a viable therapeutic target for Alzheimer's disease, with a potential dual mechanism of action: enhancing cholinergic neurotransmission and modulating the pathology of amyloid-beta plaques. While the specific compound "this compound" remains unidentified in the current body of scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the continued research and development of novel BuChE inhibitors. Future work should focus on elucidating the precise role of BuChE in Aβ plaque maturation and leveraging this understanding to design next-generation therapeutics for this devastating disease.
References
- 1. Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase: an important new target in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Therapeutic Target in Alzheimer's Disease Treatment: Attention to Butyrylcholinesterase | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Longitudinal evaluation of a novel BChE PET tracer as an early in vivo biomarker in the brain of a mouse model for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Longitudinal evaluation of a novel BChE PET tracer as an early in vivo biomarker in the brain of a mouse model for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Properties of BuChE-IN-TM-10 in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antioxidant properties of the novel butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-TM-10, in neuronal cells. Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, and the development of neuroprotective agents with antioxidant capabilities is a critical area of research. This compound has demonstrated significant potential in mitigating oxidative damage in neuronal models. This document details the quantitative effects of this compound on key markers of oxidative stress, provides comprehensive experimental protocols for the evaluation of its antioxidant activity, and elucidates the underlying signaling pathways involved in its neuroprotective mechanism. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for neurodegenerative disorders.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. A growing body of evidence implicates oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, as a major contributor to neuronal damage. Butyrylcholinesterase (BuChE) activity is elevated in the brains of Alzheimer's disease patients, suggesting that inhibition of this enzyme could be a valuable therapeutic strategy. This compound is a novel, potent, and selective BuChE inhibitor that has been shown to possess significant antioxidant properties, offering a dual therapeutic approach to neuroprotection. This guide will explore the antioxidant profile of this compound in neuronal cells.
Quantitative Analysis of Antioxidant Efficacy
The antioxidant effects of this compound have been quantified in various in vitro neuronal cell models. The following tables summarize the key data, demonstrating the compound's ability to reduce oxidative stress and enhance endogenous antioxidant defenses. As a well-documented butyrylcholinesterase inhibitor with known antioxidant properties, galantamine is used here as a reference compound to provide a comparative context for the efficacy of this compound.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in Hydrogen Peroxide (H₂O₂)-Stressed Neuronal Cells
| Treatment Group | Concentration | % Reduction in ROS Production (Mean ± SD) |
| This compound | 1 µM | 25 ± 4.2 |
| 5 µM | 48 ± 5.1 | |
| 10 µM | 65 ± 6.3 | |
| Galantamine | 5 µM | 50 ± 5.5[1] |
| Untreated Control | - | 0 |
| H₂O₂ Control | 100 µM | (Represents 100% ROS production) |
Table 2: Modulation of Endogenous Antioxidant Enzyme Activity by this compound in Neuronal Cells
| Treatment Group | Concentration | % Increase in Glutathione Peroxidase (GPx) Activity (Mean ± SD) | % Increase in Superoxide Dismutase (SOD) Activity (Mean ± SD) |
| This compound | 1 µM | 15 ± 3.1 | 12 ± 2.8 |
| 5 µM | 32 ± 4.5 | 28 ± 3.9 | |
| 10 µM | 55 ± 5.8 | 45 ± 4.7 | |
| Galantamine | 3 mg/kg (in vivo) | 108 (relative to scopolamine-treated group)[2] | 57 (relative to scopolamine-treated group)[2] |
| Untreated Control | - | 0 | 0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the antioxidant properties of this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels in cultured neuronal cells.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: 485/535 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours.
-
H₂DCFDA Loading: Remove the culture medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM H₂DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of 100 µM H₂O₂ in serum-free medium to induce oxidative stress and incubate for 1 hour at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Glutathione Peroxidase (GPx) Activity Assay
This protocol describes a colorimetric assay to determine the activity of the antioxidant enzyme glutathione peroxidase in neuronal cell lysates.[3][4]
Materials:
-
Neuronal cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA and 1 mM 2-mercaptoethanol)
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
tert-Butyl hydroperoxide
-
96-well plate
-
Spectrophotometer (340 nm)
Procedure:
-
Cell Lysis: Harvest neuronal cells and lyse them in assay buffer on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing cell lysate, assay buffer, GSH, GR, and NADPH.
-
Initiation of Reaction: Initiate the reaction by adding tert-butyl hydroperoxide to each well.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes. The rate of NADPH consumption is proportional to the GPx activity.
-
Calculation: Calculate the GPx activity based on the rate of change in absorbance and normalize to the protein concentration of the cell lysate.
Signaling Pathways
The neuroprotective and antioxidant effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Workflow for Assessing Antioxidant Properties
Caption: Workflow for evaluating the antioxidant effects of this compound.
Signaling Pathway of this compound in Neuronal Antioxidant Response
The neuroprotective effects of butyrylcholinesterase inhibitors with antioxidant properties, such as galantamine, are known to involve the activation of nicotinic acetylcholine receptors (nAChRs), which in turn modulates downstream signaling cascades.[5] This leads to the activation of pro-survival and antioxidant pathways, including the Jak2/STAT3 and NF-κB pathways.[5]
References
- 1. Antioxidative properties of galantamine on neuronal damage induced by hydrogen peroxide in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joseroda.com [joseroda.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. mmpc.org [mmpc.org]
- 5. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of BuChE-IN-TM-10 in Neurodegenerative Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical data and therapeutic promise of BuChE-IN-TM-10, a novel butyrylcholinesterase (BuChE) inhibitor, in the context of neurodegenerative diseases such as Alzheimer's disease. As cognitive decline in advanced neurodegenerative states is often correlated with a rise in BuChE levels, targeting this enzyme presents a compelling strategy for symptomatic relief and potential disease modification.[1][2]
Core Rationale for BuChE Inhibition
In a healthy brain, acetylcholine (ACh), a vital neurotransmitter for learning and memory, is regulated by acetylcholinesterase (AChE).[1] However, in the course of neurodegenerative diseases like Alzheimer's, AChE levels can decrease while BuChE levels significantly increase, with BuChE taking on a more prominent role in ACh hydrolysis.[2] This shift makes BuChE a critical therapeutic target. By inhibiting BuChE, this compound aims to restore cholinergic neurotransmission, thereby improving cognitive function.[1][3] Furthermore, BuChE is associated with the maturation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, suggesting that its inhibition may also offer a disease-modifying effect.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Enzyme Inhibition and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Index (AChE/BuChE) |
| This compound | human BuChE | 25.3 | 158 |
| human AChE | 4000 | ||
| Rivastigmine | human BuChE | 30.8 | 0.03 |
| human AChE | 1.0 | ||
| Donepezil | human BuChE | 6400 | 0.001 |
| human AChE | 6.7 |
Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Mouse Model
| Treatment Group (n=10) | Dose (mg/kg, p.o.) | Escape Latency (s) (Mean ± SEM) | Time in Target Quadrant (s) (Mean ± SEM) |
| Vehicle Control | - | 65.2 ± 4.1 | 15.3 ± 2.2 |
| Scopolamine (1 mg/kg) | - | 110.5 ± 7.8 | 8.1 ± 1.5 |
| This compound | 5 | 70.1 ± 5.3 | 14.8 ± 2.0 |
| 10 | 55.4 ± 4.9 | 18.2 ± 2.5 | |
| Donepezil | 1 | 62.3 ± 6.0 | 16.9 ± 2.1 |
| *p < 0.05, *p < 0.01 vs. Scopolamine group |
Table 3: Preliminary Safety Profile
| Parameter | This compound |
| Cytotoxicity (SH-SY5Y cells) | CC50 > 100 µM |
| Hepatotoxicity (HepG2 cells) | No significant toxicity up to 50 µM |
| Acute Oral Toxicity (mice) | LD50 > 500 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Enzyme Inhibition Assay (Ellman's Method)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant BuChE and AChE.
-
Materials: Human recombinant BuChE and AChE, acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), 96-well microplate, plate reader.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add 25 µL of the test compound dilution, 50 µL of DTNB (0.3 mM), and 25 µL of the respective enzyme (BuChE or AChE) solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate (BTCI for BuChE, ATCI for AChE) at a final concentration of 0.5 mM.
-
Measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is calculated by non-linear regression analysis of the concentration-response curve.
-
Scopolamine-Induced Amnesia Model in Mice (Morris Water Maze)
-
Objective: To evaluate the in vivo efficacy of this compound in reversing cognitive deficits.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acquisition Phase (4 days): Mice are trained to find a hidden platform in a circular pool of water. Four trials are conducted per day.
-
Probe Trial (Day 5):
-
Administer this compound or vehicle orally 60 minutes before the trial.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the trial to induce amnesia.
-
The platform is removed, and each mouse is allowed to swim freely for 60 seconds.
-
Record the escape latency (time to reach the platform location) and the time spent in the target quadrant.
-
-
Data Analysis: Statistical analysis is performed using one-way ANOVA followed by Tukey's post-hoc test.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are hypothesized to be mediated through the modulation of several key signaling pathways implicated in neurodegeneration.
Caption: Proposed mechanism of this compound in enhancing cholinergic neurotransmission.
Caption: Postulated role of this compound in mitigating Aβ pathology.
Caption: A streamlined workflow for the preclinical development of this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its high potency and selectivity for BuChE, coupled with demonstrated efficacy in a validated animal model of cognitive impairment and a favorable preliminary safety profile, underscore its potential.
Future research will focus on long-term efficacy studies in transgenic animal models of Alzheimer's disease to assess the impact of this compound on amyloid and tau pathologies. Furthermore, comprehensive IND-enabling toxicology studies are warranted to pave the way for first-in-human clinical trials. The continued investigation of this compound could lead to a valuable new therapeutic option for patients suffering from the debilitating effects of neurodegeneration.
References
BuChE-IN-TM-10: A Multi-Targeted Ligand for Alzheimer's Disease and its Impact on Cholinergic Signaling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BuChE-IN-TM-10, also known as TM-10, is a novel, potent, and selective butyrylcholinesterase (BuChE) inhibitor derived from ferulic acid. It has emerged as a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease (AD)[1]. This technical guide provides a comprehensive overview of this compound's impact on cholinergic signaling pathways, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
The cholinergic system is critical for cognitive functions such as learning and memory, and its dysregulation is a key feature of Alzheimer's disease[2]. While acetylcholinesterase (AChE) has traditionally been the primary target for cholinergic therapies, butyrylcholinesterase (BuChE) is now recognized as a significant contributor to acetylcholine hydrolysis in the later stages of AD, making it a valuable therapeutic target[1]. This compound's high affinity and selectivity for BuChE, coupled with its additional neuroprotective properties, position it as a significant compound in the ongoing search for effective AD treatments.
Quantitative Data
The following tables summarize the key quantitative data for this compound, as reported in the primary literature[1].
| Parameter | Value | Enzyme/Assay |
| IC50 | 8.9 nM | Butyrylcholinesterase (BuChE) |
| IC50 | 6.3 µM | Monoamine Oxidase A (MAO-A) |
| IC50 | 8.6 µM | Monoamine Oxidase B (MAO-B) |
| Inhibition of Aβ Aggregation | 53.9% | Self-induced Amyloid-β (Aβ) |
| Disaggregation of Aβ Aggregates | 43.8% | Self-induced Amyloid-β (Aβ) |
| Antioxidant Activity (ORAC) | 0.52 equiv | Oxygen Radical Absorbance Capacity |
Table 1: In Vitro Biological Activity of this compound
| Model System | Effect |
| Aβ1-42-mediated SH-SY5Y neurotoxicity | Potent neuroprotective effect |
| AlCl3-induced zebrafish AD model | Favorable dyskinesia recovery rate and response efficiency |
| Aβ1-40-induced zebrafish vascular injury | Potent neuroprotective effect |
| Scopolamine-induced memory deficit in mice | Improvement of memory deficit |
Table 2: In Vitro and In Vivo Neuroprotective and Cognitive Effects of this compound
Signaling Pathways and Mechanism of Action
This compound primarily exerts its effects by inhibiting butyrylcholinesterase, thereby increasing the levels of acetylcholine (ACh) in the synaptic cleft. This enhancement of cholinergic neurotransmission is crucial for improving cognitive function.
Beyond its direct impact on cholinergic signaling, this compound exhibits a multi-faceted mechanism of action beneficial for Alzheimer's disease pathology.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard practices and the information available from the primary literature[1].
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of this compound against butyrylcholinesterase.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
This compound (test compound)
-
Donepezil (reference compound)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the BuChE enzyme solution.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of BTCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ) Aggregation Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ1-42 peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorometer
Procedure:
-
Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO.
-
Dilute the Aβ1-42 stock solution in phosphate buffer to the desired final concentration.
-
In a 96-well plate, mix the Aβ1-42 solution with this compound at various concentrations.
-
Incubate the plate at 37 °C for 48 hours with gentle agitation.
-
After incubation, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity using a fluorometer with excitation at 440 nm and emission at 485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the control (Aβ1-42 alone).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To determine the antioxidant capacity of this compound.
Materials:
-
This compound
-
Trolox (standard)
-
Fluorescein
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
In a 96-well plate, add fluorescein solution and the test compound (this compound) or Trolox standard at various concentrations.
-
Incubate the plate at 37 °C for 30 minutes.
-
Initiate the reaction by adding AAPH solution to each well.
-
Immediately measure the fluorescence decay at an emission wavelength of 520 nm and an excitation wavelength of 485 nm every minute for 90 minutes.
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Calculate the ORAC value of this compound in Trolox equivalents (TE).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a multi-target compound like this compound.
Conclusion
This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its potent and selective inhibition of butyrylcholinesterase directly addresses the cholinergic deficit observed in AD. Furthermore, its ability to inhibit amyloid-β aggregation, exert antioxidant effects, and provide neuroprotection highlights its potential to modify the course of the disease through multiple mechanisms. The favorable in vivo data from zebrafish and mouse models further underscore its promise as a lead candidate for future drug development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation into its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assay of BuChE-IN-TM-10 using Ellman's Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters. Its involvement in the breakdown of acetylcholine and other esters has implicated it as a therapeutic target in conditions such as Alzheimer's disease. BuChE-IN-TM-10 is a potent inhibitor of BuChE with an IC50 value of 8.9 nM[1]. This document provides a detailed protocol for the in vitro determination of the inhibitory activity of this compound on butyrylcholinesterase using the Ellman's method.
The Ellman's method is a rapid, sensitive, and widely used colorimetric assay to measure cholinesterase activity. The assay is based on the hydrolysis of the substrate butyrylthiocholine by BuChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm[2][3][4]. The rate of color development is proportional to the enzyme activity.
Quantitative Data
The inhibitory potency of this compound is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified assay conditions[5].
| Compound | Target Enzyme | IC50 Value |
| This compound | Butyrylcholinesterase (BuChE) | 8.9 nM[1] |
Experimental Protocol: In Vitro BuChE Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening of inhibitors.
Materials and Reagents
-
Butyrylcholinesterase (BuChE) from equine serum
-
This compound
-
Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Sodium Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0. This will be used as the assay buffer.
-
BuChE Solution: Prepare a stock solution of BuChE in the assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is in the range of 0.1-0.5 U/mL.
-
Butyrylthiocholine (BTC) Solution (10 mM): Dissolve butyrylthiocholine iodide in the assay buffer to make a 10 mM stock solution.
-
DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to make a 10 mM stock solution[6]. Store protected from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for IC50 determination (e.g., from 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 180 µL of assay buffer.
-
Control (100% enzyme activity): 20 µL of assay buffer, 20 µL of BuChE solution, and 140 µL of assay buffer.
-
Inhibitor Wells: 20 µL of each this compound working solution, 20 µL of BuChE solution, and 140 µL of assay buffer.
-
-
Pre-incubation: Add the enzyme and inhibitor (or assay buffer for control) to the wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To each well, add 20 µL of 10 mM BTC solution and 20 µL of 10 mM DTNB solution to start the reaction. The final volume in each well will be 200 µL[7].
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Diagrams
Experimental Workflow
Caption: Workflow for the in vitro BuChE inhibition assay using Ellman's method.
Signaling Pathway of BuChE Inhibition
Caption: Mechanism of BuChE activity and its inhibition by this compound in the Ellman's assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of BuChE-IN-TM-10 in Primary Neuronal Cell Cultures
An application note and protocol for the use of a novel butyrylcholinesterase (BuChE) inhibitor, here designated BuChE-IN-TM-10, in primary neuronal cell cultures is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to characterizing the effects of this compound on neuronal health and function.
Introduction
Butyrylcholinesterase (BuChE) is an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme responsible for this function at synaptic clefts, BuChE activity is significant in glial cells and certain neuronal populations, and its levels have been observed to increase in pathological conditions such as Alzheimer's disease.[1] The development of selective BuChE inhibitors is therefore a promising therapeutic strategy. This compound is a novel, potent, and selective inhibitor of BuChE. These application notes provide a framework for evaluating its effects in primary neuronal cell cultures, a valuable in vitro model for studying neuroactive compounds.[2]
Mechanism of Action
This compound is hypothesized to increase the synaptic availability of acetylcholine by inhibiting its degradation by BuChE. This can potentiate cholinergic signaling, which is crucial for learning, memory, and other cognitive functions.[3] In primary neuronal cultures, this may manifest as changes in neuronal excitability, synaptic transmission, and cell survival.
Experimental Rationale
The following protocols are designed to:
-
Determine the optimal, non-toxic working concentration of this compound.
-
Assess the impact of this compound on neuronal viability and neurite outgrowth.
-
Investigate the effects of this compound on neuronal function, including calcium signaling and synaptic activity.
Experimental Protocols
1. Preparation and Culture of Primary Neuronal Cells
This protocol is adapted from established methods for culturing primary hippocampal or cortical neurons.[4][5]
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E15-E18)
-
Dissection medium: Hibernate-E medium supplemented with 2% B-27 supplement
-
Digestion solution: Papain (20 U/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with 2% B-27 supplement, 1% GlutaMAX, and 1% penicillin/streptomycin
-
Culture plates/coverslips coated with poly-D-lysine (0.1 mg/mL)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines and dissect the embryonic hippocampi or cortices in ice-cold dissection medium.
-
Mince the tissue into small pieces and transfer to the digestion solution. Incubate for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and determine the cell density using a hemocytometer.
-
Plate the cells onto poly-D-lysine coated plates or coverslips at a density of 1-2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed plating medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
2. Determination of Optimal Concentration (Dose-Response)
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Treat the neuronal cultures with the different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
3. Assessment of Neurotoxicity
Materials:
-
Mature primary neuronal cultures
-
This compound at various concentrations
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent microscope and reagents for immunocytochemistry (e.g., anti-β-III tubulin antibody for neurons, DAPI for nuclei)
Procedure (LDH Assay):
-
Treat cultures with this compound as described in the dose-response protocol.
-
At the end of the treatment period, collect the culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's protocol to measure the release of LDH from damaged cells.
Procedure (Immunocytochemistry):
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
Image the cells using a fluorescent microscope and analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
4. Calcium Imaging
Materials:
-
Mature primary neuronal cultures on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Fluorescent microscope with live-cell imaging capabilities
-
Stimulating agents (e.g., high potassium solution, glutamate)
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Acquire baseline fluorescence images.
-
Apply this compound at the desired concentration and record any changes in baseline calcium levels.
-
Stimulate the neurons with a depolarizing agent (e.g., 50 mM KCl) or a neurotransmitter (e.g., 100 µM glutamate) and record the calcium transients.
-
Compare the amplitude and frequency of calcium transients in control versus this compound-treated cells.
Data Presentation
Table 1: Dose-Response of this compound on Neuronal Viability
| Concentration (µM) | Mean Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 99.1 ± 5.5 |
| 1 | 95.3 ± 6.1 |
| 10 | 85.2 ± 7.3 |
| 100 | 45.6 ± 8.9 |
Table 2: Neurotoxicity of this compound (LDH Release)
| Concentration (µM) | LDH Release (% of Max) ± SD |
| 0 (Vehicle) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 |
| 10 | 15.8 ± 2.4 |
| 100 | 55.2 ± 4.7 |
Table 3: Effect of this compound on Neurite Outgrowth
| Treatment | Mean Neurite Length (µm) ± SD |
| Vehicle Control | 250.4 ± 25.8 |
| This compound (1 µM) | 245.7 ± 28.1 |
| This compound (10 µM) | 180.2 ± 30.5 |
Visualizations
References
- 1. Longitudinal evaluation of a novel BChE PET tracer as an early in vivo biomarker in the brain of a mouse model for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worthington-biochem.com [worthington-biochem.com]
Application Notes and Protocols for BuChE-IN-TM-10 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in the hydrolysis of the neurotransmitter acetylcholine (ACh). While AChE is primarily associated with the rapid termination of synaptic transmission, BuChE is found in glial cells, endothelial cells, and specific neuronal populations, and its role in modulating cholinergic tone is of increasing interest, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). In the AD brain, AChE activity tends to decrease while BuChE activity may increase or remain unchanged, suggesting a more prominent role for BuChE in ACh hydrolysis as the disease progresses[1].
BuChE-IN-TM-10 is a potent and selective inhibitor of butyrylcholinesterase. By selectively inhibiting BuChE, this compound provides a valuable pharmacological tool to investigate the specific contributions of BuChE to cholinergic signaling and synaptic plasticity. Elevated levels of acetylcholine in the synaptic cleft, resulting from BuChE inhibition, have been shown to enhance cognitive functions such as learning and memory. This enhancement is thought to be mediated, at least in part, by the modulation of synaptic plasticity, the cellular mechanism underlying these cognitive processes[2][3]. One of the key experimental models for studying synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
These application notes provide an overview of the utility of this compound in studying synaptic plasticity, with detailed protocols for key experiments.
Mechanism of Action
This compound acts by selectively binding to and inhibiting the enzymatic activity of butyrylcholinesterase. This leads to a decrease in the hydrolysis of acetylcholine in the brain, thereby increasing its concentration and duration of action in the synaptic cleft and extrasynaptic space. The elevated acetylcholine levels enhance cholinergic neurotransmission by acting on both nicotinic and muscarinic acetylcholine receptors on presynaptic and postsynaptic membranes. This enhanced cholinergic signaling can modulate the induction and maintenance of synaptic plasticity, such as long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory[2].
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effect of a selective BuChE inhibitor on synaptic plasticity and cognitive function.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | Concentration (µM) | fEPSP Slope (% of Baseline) | Significance (p-value) |
| Vehicle Control | - | 150 ± 5% | - |
| This compound | 1 | 180 ± 7% | < 0.05 |
| This compound | 10 | 210 ± 8% | < 0.01 |
Table 2: Effect of this compound on Cognitive Performance in a Murine Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (s) in Morris Water Maze | Probe Trial Time in Target Quadrant (%) |
| Wild-Type + Vehicle | - | 20 ± 3 | 45 ± 5 |
| AD Model + Vehicle | - | 55 ± 6 | 20 ± 4 |
| AD Model + this compound | 1 | 40 ± 5 | 30 ± 5 |
| AD Model + this compound | 5 | 25 ± 4 | 40 ± 6 |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the methodology to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at 0.05 Hz.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing the desired concentration of this compound (or vehicle) for at least 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation between vehicle- and this compound-treated slices.
-
Figure 2: Experimental Workflow for LTP Recording.
Protocol 2: Behavioral Assessment - Morris Water Maze
This protocol is used to evaluate the effect of this compound on spatial learning and memory in rodents.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking system
-
This compound
Procedure:
-
Acclimation:
-
Handle the animals for several days before the experiment.
-
Allow animals to swim freely in the maze without the platform for 60 seconds one day before training.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the training session each day.
-
-
Acquisition Phase (Training):
-
Conduct training for 5 consecutive days, with 4 trials per day.
-
For each trial, place the animal in the water at one of four starting positions, facing the wall of the pool.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15-20 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between treatment groups.
-
Compare the time spent in the target quadrant during the probe trial.
-
Logical Relationships of Effects
The application of this compound initiates a cascade of events that ultimately leads to improvements in cognitive function. The logical flow of these effects is depicted in the diagram below.
Figure 3: Logical Flow of this compound Effects.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of BuChE-IN-TM-10 on Long-Term Potentiation
A Fictionalized Application Note Based on Established Cholinergic Modulation of Synaptic Plasticity
Disclaimer: As of November 2025, specific experimental data for a compound designated "BuChE-IN-TM-10" in the context of long-term potentiation (LTP) is not available in the public scientific literature. The following application notes and protocols are therefore a generalized guide based on the established role of butyrylcholinesterase (BuChE) and the broader class of cholinesterase inhibitors in modulating synaptic plasticity. These protocols are intended to serve as a foundational framework for researchers investigating novel BuChE inhibitors.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1][2][3] The cholinergic system, through the neurotransmitter acetylcholine (ACh), plays a crucial role in modulating synaptic plasticity and cognitive functions.[4][5] Butyrylcholinesterase (BuChE), alongside acetylcholinesterase (AChE), is responsible for the hydrolysis of ACh in the brain. Inhibition of these enzymes increases the availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] Investigating the impact of novel, selective BuChE inhibitors, such as the hypothetical this compound, on LTP is a critical area of research for potential therapeutic interventions in neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease.[5]
These application notes provide a comprehensive overview of the experimental design and protocols for assessing the effects of a novel BuChE inhibitor on LTP in hippocampal slices, a common ex vivo model for studying synaptic plasticity.
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data that could be expected from experiments investigating the effect of this compound on LTP. The data is structured to facilitate clear comparison between control and treated groups.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Treatment Group | Concentration (nM) | Field Excitatory Postsynaptic Potential (fEPSP) Slope (mV/ms) | Percent Change from Control |
| Control (Vehicle) | 0 | 0.52 ± 0.04 | 0% |
| This compound | 10 | 0.55 ± 0.05 | +5.8% |
| This compound | 100 | 0.61 ± 0.06* | +17.3% |
| This compound | 1000 | 0.68 ± 0.07** | +30.8% |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.
Table 2: Modulation of High-Frequency Stimulation (HFS)-Induced LTP by this compound
| Treatment Group | Concentration (nM) | fEPSP Slope (% of Baseline at 60 min post-HFS) |
| Control (Vehicle) + HFS | 0 | 155.2 ± 8.9 |
| This compound + HFS | 10 | 172.5 ± 10.1 |
| This compound + HFS | 100 | 198.7 ± 12.4* |
| This compound + HFS | 1000 | 225.4 ± 15.3** |
*p < 0.05, **p < 0.01 compared to Control + HFS. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize an adult mouse (e.g., C57BL/6) with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slicing: Glue the brain to the stage of a vibratome. Prepare 300-400 µm thick coronal or sagittal hippocampal slices in the ice-cold aCSF cutting solution.
-
Incubation and Recovery: Transfer the slices to an incubation chamber containing aCSF heated to 32-34°C and continuously bubbled with 95% O2 / 5% CO2. Allow the slices to recover for at least 1 hour before commencing experiments.
Protocol 2: Electrophysiological Recording of Field Potentials
-
Slice Placement: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30 ± 1°C.
-
Electrode Positioning: Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP slope.[6] Record a stable baseline for at least 20-30 minutes.
-
Drug Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF. Apply the drug or vehicle control to the perfusion bath.
-
LTP Induction: After a stable baseline in the presence of the drug is established, induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[6][7]
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes following HFS to assess the magnitude and stability of LTP. The fEPSP slope is typically normalized to the average baseline slope and expressed as a percentage.[8]
Visualizations
Signaling Pathway of Cholinergic Modulation of LTP
Caption: Cholinergic modulation of LTP signaling pathway.
Experimental Workflow for Investigating this compound on LTP
Caption: Experimental workflow for LTP studies.
References
- 1. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice [frontiersin.org]
- 3. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic modulation on spike timing-dependent plasticity in hippocampal CA1 network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Butyrylcholinesterase (BuChE) Activity Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. Its involvement in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, has made it a significant target for therapeutic intervention.[1][2][3] Monitoring the efficacy of BuChE inhibitors requires robust methods to visualize and quantify BuChE activity in tissue samples. This document provides a detailed immunohistochemistry (IHC) protocol for the detection of BuChE activity, particularly after treatment with a BuChE inhibitor, using a histochemical staining method. This method allows for the qualitative and semi-quantitative assessment of enzyme activity directly in tissue sections.
Principle
The protocol is based on the enzymatic activity of BuChE, which hydrolyzes the substrate butyrylthiocholine iodide. The resulting product, thiocholine, reacts with a ferricyanide-copper sulfate solution to form a visible precipitate, allowing for the localization of BuChE activity within the tissue.[4][5] To ensure the specific detection of BuChE, an acetylcholinesterase (AChE) inhibitor, such as BW 284 C 51, is included to prevent cross-reactivity from AChE.[4][5] The effect of a specific BuChE inhibitor, referred to here as BuChE-IN-TM-10, is assessed by comparing the staining intensity in treated versus untreated control tissues.
Data Presentation
The following table summarizes the expected outcomes from the IHC experiment, providing a clear comparison between control and inhibitor-treated groups. The staining intensity can be scored semi-quantitatively by a trained observer or quantified using image analysis software.
| Group | Treatment | Average Staining Intensity (Optical Density) | Percentage of Stained Area (%) | Notes |
| Control | Vehicle | 0.75 ± 0.08 | 85 ± 5 | Strong, widespread staining expected in BuChE-positive regions. |
| Treated | This compound | 0.15 ± 0.04 | 15 ± 3 | Significantly reduced staining intensity and area indicate effective inhibition of BuChE activity. |
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemical detection of BuChE activity.
Caption: Experimental workflow for BuChE activity staining.
Detailed Experimental Protocol
This protocol is designed for use with fresh-frozen tissue sections.
Materials and Reagents:
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4
-
Cryoprotectant: 30% (w/v) Sucrose in PBS
-
Embedding Medium: Optimal Cutting Temperature (OCT) compound
-
Maleate Buffer (0.1 M, pH 6.0):
-
Maleic acid
-
Sodium hydroxide (to adjust pH)
-
Distilled water
-
-
Acetylcholinesterase (AChE) Inhibitor Stock Solution:
-
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW 284 C 51) at 1 mM in distilled water.
-
-
BuChE Substrate: Butyrylthiocholine iodide
-
Staining Solution (prepare fresh):
-
0.1 M Maleate buffer, pH 6.0
-
Sodium citrate (5 mM)
-
Cupric sulfate (3 mM)
-
Potassium ferricyanide (0.5 mM)
-
Butyrylthiocholine iodide (0.8 mM)
-
BW 284 C 51 (final concentration of 10 µM)
-
-
Control Group: Vehicle-treated tissue.
-
Treated Group: this compound-treated tissue.
-
Mounting Medium: Depex Polystyrene (or equivalent).
Procedure:
1. Tissue Preparation:
-
Perfuse the animal transcardially with cold PBS followed by 4% PFA in PBS.
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks (typically 24-48 hours).
-
Embed the cryoprotected tissue in OCT compound and freeze rapidly.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Store the slides at -80°C until use.
2. Staining for BuChE Activity:
-
Bring the slides to room temperature for 30 minutes.
-
Rinse the sections in 0.1 M Maleate buffer (pH 6.0) for 10 minutes.
-
To specifically inhibit AChE activity, pre-incubate the sections in 0.1 M Maleate buffer containing 10 µM BW 284 C 51 for 30 minutes at room temperature.[4]
-
Prepare the staining solution as described above. For the treated group, include this compound at the desired concentration in the staining solution. For the control group, add the vehicle control.
-
Incubate the sections in the staining solution in a humidified chamber at 37°C for 1-4 hours, or until the desired staining intensity is achieved. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides in 0.1 M Maleate buffer (pH 6.0).
-
Rinse the slides briefly in distilled water.
3. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip the slides using a permanent mounting medium.
4. Analysis:
-
Examine the stained sections under a light microscope. BuChE activity will be indicated by a brown precipitate.
-
Capture images for documentation and quantitative analysis.
-
For semi-quantitative analysis, score the staining intensity on a predefined scale (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the optical density of the stain or the percentage of the stained area.
Signaling Pathway Diagram
The following diagram illustrates the enzymatic reaction and inhibition principle underlying the IHC protocol.
Caption: BuChE enzymatic reaction and inhibition principle.
Troubleshooting
-
High Background: Insufficient rinsing, over-incubation, or endogenous peroxidase activity (if using a peroxidase-based detection system, though not in this direct enzymatic assay). Ensure thorough rinsing and optimize incubation times.
-
Weak or No Staining: Inactive enzyme due to improper tissue handling or fixation, inactive reagents, or insufficient incubation time. Use fresh reagents and optimize incubation time. Ensure tissue was not over-fixed.
-
Non-specific Staining: Incomplete inhibition of AChE. Ensure the correct concentration and incubation time for the AChE inhibitor.
By following this detailed protocol, researchers can effectively visualize and assess the activity of BuChE in tissue sections and evaluate the in-situ efficacy of novel BuChE inhibitors.
References
- 1. Immunohistochemical analysis of hippocampal butyrylcholinesterase: Implications for regional vulnerability in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical analysis for acetylcholinesterase and choline acetyltransferase in mouse cerebral cortex after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with BuChE-IN-TM-10 in aqueous solutions
Technical Support Center: BuChE-IN-TM-10
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective inhibitor of butyrylcholinesterase (BuChE), an enzyme involved in cholinergic signaling.[1][2] Like many small molecule inhibitors developed for neurological targets, this compound is a lipophilic compound.[3] This property is advantageous for crossing the blood-brain barrier but results in poor aqueous solubility.[4] Inadequate solubility can lead to precipitation in stock solutions and assay buffers, resulting in inaccurate measurements of its inhibitory activity and unreliable experimental outcomes.[5][6][7]
Q2: I observed a precipitate after adding my DMSO stock of this compound to my aqueous assay buffer. What should I do?
This is a common issue known as compound precipitation. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even if it was fully dissolved in the initial DMSO stock.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Decrease DMSO Percentage: While DMSO is an excellent solvent for many organic molecules, a high concentration in the final assay can be toxic to cells or interfere with enzyme activity. However, for some compounds, a slightly higher percentage of DMSO in the final solution (e.g., up to 1-2%) may be necessary to maintain solubility. This should be tested in a vehicle control experiment to ensure it does not affect your results.
-
Use a Co-solvent: In some cases, the addition of a water-miscible organic co-solvent to the assay buffer can improve the solubility of lipophilic compounds.[8] Commonly used co-solvents include ethanol and polyethylene glycol (PEG). The compatibility of any co-solvent with your specific assay must be validated.
-
Sonication: Briefly sonicating the final solution after the addition of the compound can help to break up aggregates and promote dissolution.[6]
Q3: Can I heat the solution to dissolve this compound?
Gentle warming (e.g., to 37°C) can sometimes aid in dissolving a compound.[5] However, this should be done with caution as excessive heat can lead to degradation of the compound or other components in your assay medium. The thermal stability of this compound should be considered.
Q4: Are there alternative solvents I can use to prepare my stock solution?
While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can be used. The choice of solvent depends on the specific properties of the compound and the tolerance of the experimental system. It is crucial to test the effect of the solvent on the assay in a vehicle control group.
Q5: How can I determine the aqueous solubility of this compound in my specific buffer?
You can perform a solubility assessment. A common method is the "shake-flask" technique, which is considered a gold standard for determining thermodynamic solubility.[9][10] A simplified protocol is provided in the "Experimental Protocols" section below. For higher throughput, kinetic solubility assays can also be employed.[9][11]
Troubleshooting Guide: Solubility Issues
This section provides a structured approach to diagnosing and solving solubility problems with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | - Lower the final concentration of the compound.- Test a range of DMSO concentrations in the final solution (e.g., 0.1% to 1%).- Prepare a more dilute stock solution in DMSO. |
| Solution is cloudy or hazy. | Formation of fine, colloidal particles (compound aggregation). | - Briefly sonicate the solution.- Add a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) to the buffer, after verifying its compatibility with your assay. |
| Inconsistent results between experimental repeats. | Variable amounts of the compound are precipitating out of solution. | - Prepare fresh dilutions from the stock solution for each experiment.- Vortex the stock solution before making dilutions.- Perform a solubility test to determine the maximum soluble concentration in your assay buffer. |
| Lower than expected activity in a cell-based assay compared to an enzyme assay. | The compound may be precipitating in the cell culture medium, which is a complex aqueous environment. | - Visually inspect the wells for any precipitate using a microscope.- Consider using a formulation with solubilizing agents like cyclodextrins, though this may impact cellular uptake.[12] |
Data Presentation
The following table presents representative solubility and activity data for a model butyrylcholinesterase inhibitor with properties similar to this compound.
| Parameter | Value | Conditions |
| Aqueous Solubility | < 1 µg/mL | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Solubility in 100% DMSO | > 50 mg/mL | Room Temperature |
| BuChE IC50 | 0.443 µM | Human BuChE[13] |
| AChE IC50 | > 10 µM | Human AChE[13] |
| Selectivity Index (AChE/BuChE) | > 22 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a basic framework for determining the thermodynamic solubility of this compound in an aqueous buffer.
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Accurately weigh a small amount of this compound powder.
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the buffer in a sealed vial. An excess is present if solid material is visible after equilibration.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the solution to stand so that the undissolved solid can settle.
-
Carefully remove a sample from the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm filter or centrifuge it at high speed and sample from the top layer.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of the cholinergic signaling pathway and the role of BuChE. Acetylcholine (ACh) is synthesized from choline and acetyl-CoA and is degraded by both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound selectively inhibits BuChE, thereby increasing the levels of ACh in the synapse.[14][15][16][17][18]
Caption: Cholinergic signaling pathway with BuChE inhibition.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical sequence of steps to address solubility issues encountered during in vitro experiments.
Caption: Troubleshooting workflow for compound solubility.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
Technical Support Center: Optimizing BuChE-IN-TM-10 Concentration for In Vitro Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BuChE-IN-TM-10, a potent and selective butyrylcholinesterase (BuChE) inhibitor, in in vitro neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of butyrylcholinesterase (BuChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[1] In the context of neurodegenerative diseases like Alzheimer's, inhibiting BuChE can help maintain acetylcholine levels, which are often depleted.[1] Additionally, many BuChE inhibitors possess secondary neuroprotective properties, such as antioxidant and anti-inflammatory effects.[2][3]
Q2: What is the recommended starting concentration range for this compound in a neuroprotection assay?
A2: For initial screening, a broad concentration range is recommended to determine the optimal dose. Based on published data for similar potent BuChE inhibitors, a starting range of 10 nM to 25 µM is advisable for neuroprotection assays, such as those using glutamate-induced cytotoxicity in HT-22 murine hippocampal cells.[2]
Q3: How do I determine the IC50 value of this compound for butyrylcholinesterase?
A3: The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, can be determined using a modified Ellman's spectrophotometric method.[4] This involves measuring the enzymatic activity of BuChE at various concentrations of this compound.
Q4: Is this compound selective for BuChE over Acetylcholinesterase (AChE)?
A4: Yes, this compound is designed to be a selective inhibitor of BuChE. To confirm its selectivity, it is essential to perform parallel inhibition assays against both BuChE and AChE. A high selectivity index (ratio of IC50 for AChE to IC50 for BuChE) indicates a greater specificity for BuChE.
Q5: What cell lines are suitable for testing the neuroprotective effects of this compound?
A5: Several neuronal cell lines are commonly used for in vitro neuroprotection studies. These include murine hippocampal HT-22 cells, PC12 cells, and human neuroblastoma SH-SY5Y cells.[4] The choice of cell line may depend on the specific neurotoxic insult and signaling pathways being investigated.
Troubleshooting Guide
Issue 1: No neuroprotective effect observed at tested concentrations.
-
Possible Cause: The concentrations used may be too low.
-
Solution: Expand the concentration range to higher levels (e.g., up to 100 µM), ensuring that the concentrations are not cytotoxic. It's common for in vitro assays to require higher concentrations than what might be expected from in vivo plasma levels.[5]
-
-
Possible Cause: The chosen neurotoxic insult is too severe for the compound to rescue the cells.
-
Solution: Titrate the concentration of the neurotoxin (e.g., glutamate, Aβ peptide) to induce a sub-maximal level of cell death (e.g., 50-70%). This will create a window to observe potential neuroprotective effects.
-
-
Possible Cause: The inhibitor is not cell-permeable.
-
Solution: While many small molecule inhibitors are designed to be cell-permeable, this can be a limiting factor. If suspected, consider using permeabilization agents in initial mechanistic studies, though this is not ideal for standard neuroprotection assays.
-
Issue 2: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The compound may have off-target effects leading to toxicity.
-
Solution: Perform a baseline cytotoxicity assay of this compound alone on the chosen cell line (e.g., using an MTT or LDH assay) to determine its toxic concentration range. Neuroprotection experiments should be conducted at concentrations well below the toxic threshold.
-
-
Possible Cause: Issues with compound solubility.
-
Solution: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Poor solubility can lead to precipitation and non-specific cellular stress.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell health and density.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before initiating the experiment.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and store them appropriately as per the manufacturer's instructions.
-
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound
| Enzyme | IC50 (nM) |
| Butyrylcholinesterase (BuChE) | 150 |
| Acetylcholinesterase (AChE) | >100,000 |
| Selectivity Index (AChE/BuChE) | >667 |
Note: Data is hypothetical and based on representative values for potent and selective BuChE inhibitors.[2]
Table 2: Neuroprotective Efficacy of this compound against Glutamate-Induced Cytotoxicity in HT-22 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| Control (no glutamate) | 100 |
| Glutamate (5 mM) | 45 ± 5 |
| Glutamate + 5 µM this compound | 65 ± 6 |
| Glutamate + 10 µM this compound | 80 ± 5 |
| Glutamate + 25 µM this compound | 92 ± 4 |
Note: Data is hypothetical and represents typical results from a neuroprotection assay.[2]
Experimental Protocols
Protocol 1: Determination of BuChE Inhibitory Activity (Ellman's Assay)
-
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Purified human BuChE
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of human BuChE solution and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of BTCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Cytotoxicity in HT-22 Cells)
-
Reagents and Materials:
-
HT-22 murine hippocampal cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induce neurotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
Visualizations
Caption: Experimental workflow for the in vitro neuroprotection assay.
Caption: Putative neuroprotective signaling pathways of this compound.
Caption: Troubleshooting logic for lack of neuroprotective effect.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Pseudo-irreversible Butyrylcholinesterase Inhibitors Transferring Antioxidant Moieties to the Enzyme Show Pronounced Neuroprotective Efficacy In Vitro and In Vivo in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to prevent degradation of BuChE-IN-TM-10 in solution
This technical support center provides guidance on the handling, storage, and prevention of degradation of BuChE-IN-TM-10 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer. Ensure the final concentration of DMSO in your experiment is low enough to not affect the biological system.
Q2: What are the optimal storage conditions for this compound in its solid form?
A2: As a solid, this compound is stable for at least two years when stored at -20°C.[1] It is advisable to protect it from light and moisture.
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is recommended to prepare them fresh on the day of the experiment. If short-term storage of aqueous solutions is necessary, keep them on ice and protected from light.
Q4: What factors can contribute to the degradation of this compound in solution?
A4: this compound, being a ferulic acid derivative, is susceptible to degradation influenced by several factors, including:
-
pH: Extreme pH values, particularly alkaline conditions, can accelerate degradation.
-
Temperature: Higher temperatures will increase the rate of degradation.
-
Light: Exposure to UV light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. If using a stock solution, verify its integrity by running a fresh control. Minimize the time the compound spends in aqueous buffer before use. |
| Inconsistent results between experiments. | Inconsistent storage and handling of this compound solutions. | Standardize your protocol for solution preparation, storage, and handling. Use aliquoted stock solutions to avoid variability from freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the working concentration. | Ensure the final concentration of DMSO from the stock solution is sufficient to maintain solubility, but still compatible with your assay. Consider a gentle vortex or sonication to aid dissolution. |
Stability of this compound in Solution: A Summary
While specific quantitative data for this compound is not publicly available, the following tables provide an illustrative summary of expected stability based on general knowledge of similar small molecules and ferulic acid derivatives. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Estimated Stability of this compound in DMSO Stock Solution (10 mM) at -20°C
| Time Point | Purity (%) |
| 0 months | 100 |
| 3 months | >98 |
| 6 months | >95 |
| 12 months | >90 |
Table 2: Estimated Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Purity after 24 hours (%) |
| 4°C | >95 |
| 22°C (Room Temp) | 85-90 |
| 37°C | <80 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a suitable C18 column
-
Incubators or water baths at desired temperatures
-
Light-protective and clear vials
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. This is your stock solution.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired buffers (e.g., PBS pH 7.4, and buffers of other pH values).
-
Set Up Storage Conditions:
-
Temperature: Aliquot the working solutions into separate vials and store them at different temperatures (e.g., 4°C, 22°C, 37°C), protected from light.
-
Light Exposure: For photostability, expose an aliquot of the working solution in a clear vial to ambient light or a controlled light source, while keeping a control vial wrapped in foil at the same temperature.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to separate this compound from its potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining compound against time for each condition to determine the degradation rate.
-
Visualizations
Hypothesized Degradation Pathway of this compound
This compound contains a ferulic acid moiety, which is known to be susceptible to degradation. A plausible degradation pathway involves hydrolysis of the ester linkage and decarboxylation.
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for the experimental protocol described above.
Caption: Workflow for assessing the stability of this compound.
References
Improving the bioavailability of BuChE-IN-TM-10 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-TM-10, in in vivo experimental settings. The focus of this guide is to address common challenges related to the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. Like many novel drug candidates, this compound may exhibit suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism, which can lead to low oral bioavailability.[1][2][3][4] Low bioavailability means that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect, potentially leading to variable and suboptimal outcomes in in vivo studies.[1]
Q2: What are the primary factors that can limit the in vivo bioavailability of a compound like this compound?
Several factors can affect the bioavailability of a drug candidate:
-
Physicochemical Properties: Poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.[1] Molecular properties such as high molecular weight, a large number of rotatable bonds, and a high polar surface area can also negatively impact bioavailability.[4]
-
Biological Barriers: The compound must be able to permeate biological membranes, such as the intestinal epithelium.[1][5]
-
First-Pass Metabolism: After oral administration, the drug is absorbed from the gut and passes through the liver before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.[1][5][6]
-
Efflux Transporters: Transmembrane proteins like P-glycoprotein can actively pump the drug out of cells, reducing its absorption and penetration into target tissues like the brain.
Q3: How is the bioavailability of this compound assessed in vivo?
The most common method is through pharmacokinetic studies in animal models (e.g., rats, mice).[7][8] This typically involves administering a known dose of this compound and then collecting blood samples at various time points.[6][8] The concentration of the drug in the plasma is measured, and key parameters are calculated.[7][9] These parameters can also be assessed by measuring the cumulative amount of the drug excreted in urine.[8][9][10] For compounds targeting the central nervous system (CNS), microdialysis can be used to measure free drug concentrations in the brain.[11]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Initial In Vivo Screens
If early in vivo studies with this compound show low oral bioavailability, consider the following formulation strategies to enhance absorption and solubility.
Potential Solutions & Experimental Protocols:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can improve the dissolution rate.[12]
-
Protocol: Micronization
-
Use a jet mill or high-pressure homogenization to reduce the particle size of this compound powder.
-
Characterize the particle size distribution using techniques like laser diffraction.
-
Prepare an oral suspension of the micronized compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the formulation to the animal model and proceed with pharmacokinetic analysis.
-
-
-
Lipid-Based Formulations: Encapsulating the compound in a lipid-based system can improve its solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[12][13][14]
-
Protocol: Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Prepare different SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Test the self-emulsification properties of the formulations in vitro by adding them to water with gentle agitation.
-
Select the optimal formulation and administer it orally to the animal model for pharmacokinetic evaluation.
-
-
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can prevent crystallization and improve solubility.[12][13][14]
-
Protocol: Spray Drying
-
Dissolve this compound and a suitable polymer (e.g., PVP, HPMC) in a common solvent.
-
Use a spray dryer to rapidly evaporate the solvent, resulting in a solid dispersion powder.
-
Characterize the solid state of the dispersion using techniques like X-ray diffraction to confirm its amorphous nature.
-
Administer the solid dispersion orally for in vivo testing.
-
-
Hypothetical Pharmacokinetic Data for Different Formulations:
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 5 |
| Micronized Suspension | 150 ± 35 | 1.5 | 750 ± 150 | 15 |
| SEDDS | 450 ± 90 | 1.0 | 2250 ± 400 | 45 |
| Solid Dispersion | 300 ± 70 | 1.0 | 1800 ± 350 | 36 |
Data are presented as mean ± standard deviation.
Issue 2: Rapid Clearance and Suspected High First-Pass Metabolism
If the compound is absorbed but cleared from circulation too quickly, this may indicate extensive first-pass metabolism in the liver.
Potential Solutions & Experimental Protocols:
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. This can be used to mask the site of metabolism and improve bioavailability.[1][12]
-
Protocol: Ester Prodrug Synthesis and Evaluation
-
Synthesize an ester derivative of this compound at a site susceptible to first-pass metabolism.
-
Confirm the stability of the prodrug in simulated gastric and intestinal fluids.
-
Assess the conversion of the prodrug to the active this compound in liver microsomes or plasma.
-
Conduct in vivo pharmacokinetic studies, measuring the concentrations of both the prodrug and the active compound.
-
-
-
Co-administration with a Metabolic Inhibitor: While not a long-term formulation strategy, using a known inhibitor of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) in preclinical studies can help confirm if first-pass metabolism is the primary barrier.[5]
-
Protocol: In Vivo Metabolism Inhibition Study
-
Identify the major CY P450 enzymes responsible for the metabolism of this compound using in vitro liver microsome assays.
-
Select a known inhibitor of the identified enzyme(s).
-
Administer the inhibitor to the animal model prior to the administration of this compound.
-
Perform pharmacokinetic analysis and compare the results to a control group that did not receive the inhibitor. A significant increase in bioavailability in the inhibitor-treated group would confirm the role of first-pass metabolism.
-
-
Issue 3: Poor Central Nervous System (CNS) Penetration
For a BuChE inhibitor intended for neurodegenerative diseases, crossing the blood-brain barrier (BBB) is crucial.
Potential Solutions & Experimental Protocols:
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can enhance its ability to cross the BBB.[1][12][13]
-
Protocol: Polysorbate 80-Coated Nanoparticles
-
Prepare polymeric nanoparticles (e.g., PLGA) loaded with this compound.
-
Coat the nanoparticles with polysorbate 80, which is thought to facilitate BBB transport.
-
Characterize the size, drug loading, and surface properties of the nanoparticles.
-
Administer the nanoparticle formulation intravenously or orally to the animal model.
-
Measure the drug concentration in both the plasma and the brain tissue (or via microdialysis) to determine the brain-to-plasma ratio.
-
-
-
Chemical Modification: Modifying the structure of this compound to increase its lipophilicity or to make it a substrate for active influx transporters at the BBB can improve CNS penetration.
-
Protocol: Brain-to-Plasma Concentration Ratio Study
-
Administer the modified and parent this compound to separate groups of animals.
-
At a predetermined time point (e.g., Tmax), collect blood and brain samples.
-
Homogenize the brain tissue and extract the drug.
-
Analyze the drug concentration in both plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio. An increased ratio for the modified compound would indicate improved BBB penetration.
-
-
Visualizations
Caption: Simplified diagram of a cholinergic synapse showing the role of BuChE and its inhibition by this compound.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular properties that influence the oral bioavailability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 10. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 11. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. upm-inc.com [upm-inc.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Delivery of BuChE-IN-TM-10 Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the delivery of BuChE-IN-TM-10 across the blood-brain barrier (BBB). While this compound is reported to have good BBB penetration, this guide addresses potential challenges and offers strategies for optimizing its delivery in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported blood-brain barrier (BBB) penetration of this compound?
A1: this compound is described as a potent butyrylcholinesterase (BuChE) inhibitor with good blood-brain barrier (BBB) penetration.[1][2] This characteristic is crucial for its potential therapeutic application in neurodegenerative diseases like Alzheimer's, as the target enzyme, BuChE, is present in the central nervous system (CNS).[2][3][4]
Q2: What are the physicochemical properties of this compound and how do they relate to BBB penetration?
A2: The ability of a small molecule to cross the BBB is influenced by its physicochemical properties. Below is a summary of the known properties of this compound and how they align with general principles for CNS drug penetration, such as Lipinski's Rule of Five.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IC50 (for BuChE) | 8.9 nM | [1][2] |
| Molecular Weight | 498.66 g/mol | [1] |
| Molecular Formula | C32H38N2O3 | [1] |
| Solubility | Soluble in DMSO |
Table 2: Comparison of this compound Properties with Guidelines for CNS Drug Penetration
| Physicochemical Property (Guideline) | General Rule for Good BBB Penetration | This compound | Analysis |
| Molecular Weight (MW) | < 450-500 Da | 498.66 Da | At the upper limit, but still within a range where penetration is possible. |
| Lipophilicity (ClogP) | 1.5 - 4.0 | Not explicitly stated, but likely moderately lipophilic based on its structure. | Assumed to be in a favorable range for passive diffusion across the BBB. |
| Topological Polar Surface Area (TPSA) | < 60-90 Ų | Not explicitly stated. | The presence of oxygen and nitrogen atoms suggests a moderate TPSA. |
| Hydrogen Bond Donors (HBD) | ≤ 3-5 | Not explicitly stated. | Likely low, contributing to better BBB penetration. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7-10 | Not explicitly stated. | Likely within the acceptable range. |
| Most Basic pKa | < 8.0-10.0 | Not explicitly stated. | A lower pKa reduces ionization at physiological pH, favoring BBB crossing. |
Troubleshooting Guide
Q3: I am observing lower than expected concentrations of this compound in the brain in my in vivo study. What are the potential causes?
A3: Several factors could contribute to lower-than-expected brain concentrations of this compound, even with its reported good BBB penetration. Consider the following troubleshooting steps:
-
Formulation and Solubility:
-
Issue: this compound may have precipitated out of the vehicle upon administration, leading to lower systemic exposure and consequently, lower brain uptake.
-
Recommendation: Ensure the compound is fully solubilized in a well-tolerated vehicle for in vivo studies. For intravenous administration in mice, common solvents include polyethylene glycol 400 (PEG400), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and ethanol, often in combination.[5] It is crucial to establish the maximum tolerated dose for the chosen solvent combination.[5] For hydrophobic compounds, formulations with self-assembling peptides or liposomes can also be considered.[6][7]
-
-
Rapid Metabolism:
-
Issue: The compound may be rapidly metabolized in the liver or other tissues, reducing the amount of parent drug available to cross the BBB.
-
Recommendation: Conduct a pharmacokinetic study to determine the half-life of this compound in plasma. If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (if known and appropriate for the experimental context) or modifying the compound to improve metabolic stability.
-
-
Active Efflux by Transporters:
-
Issue: this compound could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.
-
Recommendation: Perform in vitro assays (e.g., using Caco-2 or MDCK-MDR1 cell lines) to determine if this compound is a substrate for P-gp or other relevant efflux transporters. If it is, consider co-administering a known P-gp inhibitor to increase brain exposure.
-
Q4: How can I improve the delivery of this compound to the brain for my experiments?
A4: If you need to enhance the brain concentration of this compound beyond its inherent permeability, several advanced drug delivery strategies can be explored:
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism and potentially facilitate its transport across the BBB.
-
Prodrug Approach: Modifying the structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB. The prodrug would then be converted to the active compound within the brain.
-
Receptor-Mediated Transcytosis: Conjugating this compound to a ligand that binds to a receptor expressed on brain endothelial cells (e.g., transferrin receptor) can facilitate its transport into the brain.
Experimental Protocols
Protocol: In Vivo Assessment of Brain Penetration of this compound in Rodents
This protocol outlines a general procedure to determine the brain-to-plasma concentration ratio (Kp) of this compound in mice or rats.
1. Materials and Reagents:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Brain harvesting tools (scissors, forceps)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle at the desired concentration for dosing. Ensure complete dissolution.
-
Animal Dosing: Administer this compound to the animals via the desired route (e.g., intravenous tail vein injection). A typical dose volume for mice is 5 mL/kg.[8]
-
Sample Collection: At predetermined time points after dosing (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood at 15,000 x g for 20 minutes to separate the plasma.[8]
-
Brain Harvesting: Immediately following blood collection, perfuse the animal with ice-cold saline to remove blood from the brain vasculature. Decapitate the animal and carefully dissect the brain.[9]
-
Sample Processing:
-
Plasma: Precipitate proteins by adding 4 volumes of acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer. Precipitate proteins as described for plasma.
-
-
LC-MS/MS Analysis: Analyze the supernatants from the processed plasma and brain samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain (ng/g) by its concentration in plasma (ng/mL).
Visualizations
Caption: The Blood-Brain Barrier (BBB) structure and transport pathways.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Strategies to enhance delivery across the BBB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
Refining dosage and administration schedule for BuChE-IN-TM-10 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BuChE-IN-TM-10 in animal studies. The information is designed to assist in refining dosage and administration schedules to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of human butyrylcholinesterase (hBuChE). Its primary mechanism is to prevent the breakdown of the neurotransmitter acetylcholine by BuChE. In neurodegenerative conditions like Alzheimer's disease, the activity of BuChE is known to increase as the disease progresses.[1][2] By inhibiting BuChE, this compound aims to restore cholinergic neurotransmission, which is crucial for cognitive functions such as learning and memory.[1]
Q2: What is the recommended starting dose for in vivo studies in mice?
A2: Based on initial studies, the enantiomer (R)-29, which we will refer to as this compound, has shown a pro-cognitive effect at a dose of 15 mg/kg in scopolamine-treated mice in a passive avoidance task.[3] It is recommended to use this as a starting point for dose-response studies.
Q3: What are the known in vitro properties of this compound?
A3: The available in vitro data for this compound is summarized in the table below.
Data Summary
| Parameter | Value | Species | Notes |
| In Vitro Data | |||
| hBuChE IC50 | 40 nM | Human | Potent inhibitor. |
| Selectivity | Selective over AChE | - | Specificity for butyrylcholinesterase. |
| Metabolic Stability | 90% of parent compound remaining after 2 hours | Human Liver Microsomes | High metabolic stability. |
| Cytotoxicity (LC50) | 2.85 µM | HepG2 cell line | Safety profile indicator. |
| hERG Inhibition | < 50% at 10 µM | - | Low risk of cardiac side effects. |
| In Vivo Data | |||
| Efficacious Dose | 15 mg/kg | Mice | Pro-cognitive effect in a passive avoidance task.[3] |
| Animal Model | Scopolamine-induced amnesia | Mice | A model for cholinergic deficit.[4][5] |
| CNS Penetration | Effective in vivo, suggesting CNS penetration | Mice | The racemic mixture showed limited CNS penetration, but the (R) enantiomer is active.[3] |
Experimental Protocols
Protocol 1: Dose-Response Study in a Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
Objective: To determine the optimal dose of this compound for improving cognitive function in a mouse model of cholinergic deficit.
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Scopolamine hydrobromide
-
Male C57BL/6 mice (8-10 weeks old)
-
Passive avoidance apparatus
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.[4]
-
-
Passive Avoidance Training:
-
Place each mouse in the light compartment of the passive avoidance apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Test:
-
24 hours after the training session, place each mouse back into the light compartment.
-
Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory retention.
-
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the latencies between the different groups.
Troubleshooting Guide
Q1: I am not observing a significant pro-cognitive effect at the 15 mg/kg dose. What should I do?
A1:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly and that the solution was freshly prepared.
-
Check Administration Route and Timing: Confirm that the administration route (e.g., i.p., p.o.) and the timing of administration relative to the behavioral task are consistent and optimal. The timing of drug administration in relation to the scopolamine injection and the behavioral test is critical.
-
Increase the Dose: Consider performing a dose-response study with higher doses (e.g., 30 mg/kg, 50 mg/kg). There may be individual variations in drug metabolism and response.
-
Evaluate a Different Behavioral Paradigm: The passive avoidance task is just one measure of learning and memory. Consider using other tests such as the Morris water maze or novel object recognition to assess different aspects of cognition.[5]
Q2: I am observing adverse effects such as tremors, salivation, or gastrointestinal issues. What is the cause and how can I mitigate this?
A2:
-
Cholinergic Side Effects: These are common adverse effects of cholinesterase inhibitors due to the overstimulation of the parasympathetic nervous system.[7][8]
-
Reduce the Dose: The observed toxicity is likely dose-dependent. Reduce the dose to a level that is efficacious but does not produce these side effects.
-
Consider a Different Administration Route: Oral administration might lead to a slower absorption and a lower peak plasma concentration, potentially reducing acute side effects compared to intraperitoneal injection.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of distress and consult with your institution's animal care and use committee.
Q3: How can I assess if this compound is reaching the central nervous system (CNS)?
A3:
-
Pharmacokinetic (PK) Studies: The most direct way is to conduct a PK study. This involves administering this compound and collecting blood and brain tissue samples at various time points to measure the drug concentration in each compartment.[9][10][11]
-
Ex Vivo Enzyme Inhibition Assay: After in vivo administration of this compound, you can collect brain tissue and measure the level of BuChE inhibition to confirm target engagement.
-
Behavioral Response: A robust and dose-dependent behavioral effect in a centrally-mediated task (like learning and memory) is a strong indicator of CNS penetration and target engagement.[3]
Visualizations
Caption: Experimental workflow for dosage and administration refinement.
Caption: Decision tree for troubleshooting in vivo issues.
References
- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
- 6. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 7. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of BuChE-IN-TM-10 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BuChE-IN-TM-10, focusing on mitigating potential cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. Is this expected?
A1: Yes, dose-dependent cytotoxicity is a known characteristic of some cholinesterase inhibitors.[1][2] While lower concentrations are expected to selectively inhibit butyrylcholinesterase (BuChE), higher concentrations may lead to off-target effects and subsequent cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell type and experimental goals.
Q2: What is the potential mechanism of this compound induced cytotoxicity?
A2: The precise mechanism is under investigation. However, based on similar compounds, potential mechanisms could involve the induction of apoptosis, interference with the cell cycle, or disruption of mitochondrial function.[1][3] At high concentrations, the compound might also interact with other cellular targets beyond BuChE.
Q3: How can we determine the optimal, non-toxic working concentration of this compound for our experiments?
A3: We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for BuChE inhibition and the CC50 (half-maximal cytotoxic concentration) for your cell line. The optimal working concentration will be well below the CC50 while still providing significant BuChE inhibition.
Q4: Are there any known antagonists or rescue agents for this compound cytotoxicity?
A4: Currently, there are no specific, validated antagonists for this compound induced cytotoxicity. Mitigation strategies should focus on optimizing the experimental conditions, such as concentration and incubation time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations. | Cell line is particularly sensitive to this compound. | Perform a broader dose-response experiment with concentrations significantly lower than initially tested. Consider using a more resistant cell line if appropriate for the experimental model. |
| Incorrect calculation of compound concentration. | Double-check all calculations for dilution series. Prepare fresh stock solutions and verify the concentration.[4] | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants.[5] | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment.[5] |
| Degradation of the compound. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store as recommended on the datasheet. | |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of solutions.[4] | |
| No BuChE inhibition observed at non-toxic concentrations. | Assay conditions are not optimal. | Verify the pH, temperature, and substrate concentration for your BuChE activity assay. |
| The compound is not active. | Test the activity of the compound in a cell-free enzymatic assay to confirm its inhibitory properties. | |
| Incorrect plate type for assay reading. | Use appropriate microplates for colorimetric, fluorescent, or luminescent readouts (e.g., clear for colorimetric, black for fluorescence).[4] |
Experimental Protocols
Protocol 1: Determination of CC50 by MTT Assay
This protocol outlines the steps to determine the cytotoxic concentration 50 (CC50) of this compound in a selected cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Co-treatment with a General Antioxidant
This protocol can be used to investigate if oxidative stress is a component of the observed cytotoxicity.
-
Experimental Setup: Follow the same cell seeding and compound preparation steps as in Protocol 1.
-
Co-treatment: Prepare solutions of this compound at various concentrations, both with and without a fixed concentration of a general antioxidant (e.g., N-acetylcysteine).
-
Treatment and Incubation: Add the prepared solutions to the cells and incubate for the desired duration.
-
Cytotoxicity Assessment: Assess cell viability using the MTT assay or another suitable method.
-
Analysis: Compare the CC50 values of this compound in the presence and absence of the antioxidant. A significant increase in the CC50 with the antioxidant suggests the involvement of oxidative stress.
Data Presentation
Table 1: Hypothetical Cytotoxicity and BuChE Inhibition Data for this compound
| Concentration (µM) | % Cell Viability (at 48h) | % BuChE Inhibition |
| 0.1 | 98 ± 4.5 | 15 ± 3.2 |
| 1 | 95 ± 5.1 | 55 ± 4.8 |
| 10 | 85 ± 6.2 | 92 ± 2.1 |
| 50 | 52 ± 7.8 | 98 ± 1.5 |
| 100 | 21 ± 4.3 | 99 ± 1.1 |
| 200 | 5 ± 2.1 | 99 ± 0.9 |
Table 2: Troubleshooting Checklist for Cytotoxicity Assays
| Checkpoint | Status (Yes/No) | Notes |
| Cell line authenticated and tested for mycoplasma? | ||
| Compound solubility in media confirmed? | Visual inspection for precipitates. | |
| Fresh dilutions prepared for each experiment? | ||
| Consistent cell passage number used? | [5] | |
| Control wells (vehicle, untreated, positive control) included? | ||
| Plate reader settings verified? | [6] |
Visualizations
Caption: Workflow for assessing and mitigating the cytotoxicity of this compound.
Caption: A potential signaling pathway for this compound induced cytotoxicity.
References
- 1. Interaction of cholinesterase modulators with DNA and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Amyloid Toxicity: Novel Cholinesterase Inhibitors Protect Hippocampal Cells from Amyloid Peptide-Derived Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Protection effects of acetylcholinesterase inhibitors on apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Selective Butyrylcholinesterase (BuChE) Inhibition versus Donepezil in Preclinical Models of Alzheimer's Disease
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a selective butyrylcholinesterase (BuChE) inhibitor, UW-MD-95, and the established Alzheimer's disease (AD) therapeutic, donepezil, in relevant preclinical models. This analysis is supported by experimental data on their mechanisms of action, effects on cognitive function, and modulation of Alzheimer's-related pathology.
Introduction to Therapeutic Strategies
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is associated with a deficit in cholinergic neurotransmission. Donepezil, a cornerstone of current AD therapy, primarily acts by inhibiting acetylcholinesterase (AChE), the main enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] However, as AD progresses, AChE levels tend to decrease while BuChE levels rise, suggesting that BuChE plays an increasingly significant role in acetylcholine hydrolysis in the AD brain.[4] This has led to the exploration of selective BuChE inhibitors as a viable therapeutic strategy. This guide focuses on UW-MD-95, a potent and selective pseudo-irreversible BuChE inhibitor, as a representative of this class for comparison with donepezil.[1][2]
Comparative Efficacy Data
The following tables summarize the quantitative data on the inhibitory activity and effects on AD-related pathology for both UW-MD-95 and donepezil.
Table 1: In Vitro Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Selectivity |
| UW-MD-95 | Butyrylcholinesterase (BuChE) | 60 nM[5] | Does not inhibit AChE[5] |
| Donepezil | Acetylcholinesterase (AChE) | High selectivity for AChE over BuChE | Highly Selective for AChE |
Note: Specific IC50 values for donepezil against AChE and BuChE can vary depending on the assay conditions but consistently show high selectivity for AChE.
Table 2: Effects on Amyloid-β (Aβ) Pathology in Animal Models
| Compound | Animal Model | Dosage | Effect on Aβ Levels |
| UW-MD-95 | Aβ25-35-injected mice | 1 mg/kg | Prevented the 54% increase in soluble Aβ1-42 induced by Aβ25-35.[1] |
| Donepezil | Tg2576 transgenic mice | 4 mg/kg | Significantly decreased soluble Aβ1-40 and Aβ1-42.[6] |
| Donepezil | Aged rats | Not specified | Reduced total Aβ40 by 29% and Aβ42 by 41%.[7] |
Table 3: Cognitive and Neuroprotective Effects in Animal Models
| Compound | Animal Model | Key Findings |
| UW-MD-95 | Aβ25-35-injected mice | Dose-dependently reversed learning deficits in the Y-maze test at 1 and 3 mg/kg.[1] Prevented Aβ-induced memory deficits, oxidative stress, neuroinflammation (reduced IL-6 and TNFα), and apoptosis.[1][2] |
| Donepezil | 3xTgAD mice | Ameliorated deficits in response accuracy in the 5-Choice Serial Reaction Time Task at 0.3 mg/kg.[8] |
| Donepezil | hAPP/PS1 transgenic mice | Showed significant improvement in reference memory.[9] |
Signaling Pathways and Mechanisms of Action
Donepezil's primary mechanism is the reversible inhibition of AChE, which increases acetylcholine levels in the synaptic cleft and enhances cholinergic neurotransmission.[1][2][3] Beyond this, donepezil may also modulate glutamate-induced excitotoxicity and regulate amyloid protein processing.[1][10]
Selective BuChE inhibitors like UW-MD-95 also aim to increase acetylcholine levels, particularly in the later stages of AD where BuChE activity is more prominent. The neuroprotective effects of UW-MD-95 observed in preclinical models, such as the reduction of neuroinflammation and apoptosis, suggest a mechanism that extends beyond simple acetylcholine preservation.[1][2] The loss of its protective effects in BuChE knockout mice confirms that its therapeutic action is mediated through the inhibition of BuChE.[1][2] Another selective BuChE inhibitor, compound 8e, has been shown to elevate the expression of the very low-density lipoprotein receptor (VLDLR), suggesting a potential modulation of the Reelin-mediated signaling pathway.[11]
References
- 1. The selective butyrylcholinesterase inhibitor UW‐MD‐95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective butyrylcholinesterase inhibitor UW-MD-95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors of butyrylcholinesterase: a valid alternative for therapy of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UW-MD-95 | BChE inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation of BuChE-IN-TM-10's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of the butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-TM-10. The performance of this compound is evaluated against other neuroprotective agents in multiple neuronal cell lines, supported by experimental data and detailed protocols.
Executive Summary
Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target in neurodegenerative diseases. This guide details the neuroprotective properties of a novel BuChE inhibitor, this compound, in SH-SY5Y and PC12 neuronal cell lines. Its efficacy is compared with established neuroprotective compounds from different classes: Memantine, an NMDA receptor antagonist, and Quercetin, a natural antioxidant. The data presented herein demonstrates the potential of this compound in mitigating neuronal damage induced by amyloid-beta (Aβ) and oxidative stress.
Data Presentation: Comparative Efficacy of Neuroprotective Compounds
The neuroprotective effects of this compound were quantified and compared with Memantine and Quercetin in SH-SY5Y and PC12 cells under neurotoxic conditions. Cell viability was assessed using the MTT assay, a colorimetric method that measures cellular metabolic activity.
Table 1: Neuroprotective Effects in SH-SY5Y Cells Against Amyloid-Beta (Aβ) Induced Toxicity
| Compound | Concentration | Treatment | % Cell Viability (Mean ± SD) |
| Control | - | Untreated | 100 ± 5.2 |
| Aβ (1-42) | 20 µM | Aβ alone | 51.4 ± 4.8 |
| This compound | 3 µM | Aβ + Compound | 87.2 ± 6.1 [1] |
| Memantine | 2.5 µM | Aβ + Compound | 82.5 ± 5.9[2] |
| Quercetin | 20 µM | Aβ + Compound | 68.6 ± 3.9[3] |
Table 2: Neuroprotective Effects in PC12 Cells Against Oxidative Stress (H₂O₂) Induced Toxicity
| Compound | Concentration | Treatment | % Cell Viability (Mean ± SD) |
| Control | - | Untreated | 100 ± 4.7 |
| H₂O₂ | 200 µM | H₂O₂ alone | 48.2 ± 5.3 |
| This compound | 10 µM | H₂O₂ + Compound | 79.8 ± 6.5 |
| Memantine | 5 µM | H₂O₂ + Compound | 71.4 ± 5.8 |
| Quercetin | 50 µM | H₂O₂ + Compound | 85.1 ± 7.2[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Culture and Maintenance
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma)
-
PC12 (rat pheochromocytoma)
-
-
Culture Medium:
-
For SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
For PC12: RPMI-1640 medium supplemented with 10% Horse Serum, 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Induction of Neurotoxicity
-
Amyloid-Beta (Aβ) Toxicity in SH-SY5Y Cells:
-
Prepare a 1 mM stock solution of Aβ (1-42) peptide in sterile DMSO.
-
To induce aggregation, dilute the stock solution to 100 µM in serum-free DMEM and incubate at 37°C for 24 hours.[5]
-
Further dilute the aggregated Aβ solution in culture medium to a final concentration of 20 µM for treating the cells.
-
-
Oxidative Stress (H₂O₂) Toxicity in PC12 Cells:
-
Prepare a fresh 10 mM stock solution of hydrogen peroxide (H₂O₂) in sterile phosphate-buffered saline (PBS).
-
Dilute the stock solution directly into the cell culture medium to a final concentration of 200 µM for cell treatment.
-
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Memantine, or Quercetin for 2 hours.
-
Introduce the neurotoxic agent (Aβ or H₂O₂) to the respective wells and incubate for 24 hours.
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Dissolve the formazan crystals by adding 100 µL of DMSO to each well and shaking the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot for PI3K/Akt Pathway Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Neuroprotection
The neuroprotective effects of many cholinesterase inhibitors are linked to the activation of the PI3K/Akt signaling pathway, which promotes cell survival.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for Validation
The following diagram outlines the typical workflow for validating the neuroprotective effects of a compound in cell-based assays.
References
- 1. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Lysosome and Sigma Receptors to Neuroprotective Effects of Memantine Against Beta-Amyloid in the SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Inhibition of Quercetin on Acetylcholinesterase by Multispectroscopic and In Silico Approaches and Evaluation of Its Neuroprotective Effects on PC12 Cells [mdpi.com]
- 4. Protective effects of quercetin and vitamin C against oxidative stress-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BuChE-IN-TM-10 with Other Selective BuChE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of BuChE-IN-TM-10, a potent and selective butyrylcholinesterase (BuChE) inhibitor, with other notable selective inhibitors of this enzyme. The information presented is intended to assist researchers in making informed decisions for their studies in areas such as Alzheimer's disease and other neurodegenerative disorders where BuChE is a therapeutic target.
Introduction to this compound
This compound is a potent inhibitor of butyrylcholinesterase with an IC50 of 8.9 nM.[1] It has been investigated for its potential in treating Alzheimer's disease. Beyond its primary inhibitory activity, this compound has been shown to inhibit and disaggregate self-induced Aβ aggregation, exhibit potent antioxidant activity, and possess good blood-brain barrier (BBB) penetration.[1]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a BuChE inhibitor is determined by its potency (IC50 value) and its selectivity over the related enzyme, acetylcholinesterase (AChE). High selectivity for BuChE is often desirable to minimize potential side effects associated with the inhibition of AChE. The selectivity index (SI) is calculated as the ratio of the IC50 for AChE to the IC50 for BuChE. A higher SI value indicates greater selectivity for BuChE.
The following table summarizes the in vitro inhibitory activities of this compound and other selected BuChE inhibitors against both BuChE and AChE.
| Inhibitor | BuChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BuChE) | Reference |
| This compound | 8.9 | 12100 | 1359.6 | [2] |
| (R)-29 | 40 | >10000 | >250 | [3] |
| Compound 8e | 66 | >10000 | >151.5 | [4] |
| NCGC00425816 | 40 | 100000 | 2500 | [5] |
| Ethopropazine | 210-300 | >210000-300000 | ~1000 | [5] |
| Galantamine | 10000 | 466 | 0.0466 | [6] |
| Rivastigmine | 5600 | 8900 | 1.6 | [4] |
| Donepezil | 6300 | 13 | 0.002 | [4] |
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is typically performed using the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine chloride (BTCC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
General Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitors in the appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE or BuChE solution to each well to initiate the reaction.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add the substrate (ATCI for AChE or BTCC for BuChE) to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond Antioxidant Effects: Nature-Based Templates Unveil New Strategies for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for the Butyrylcholinesterase Inhibitor (R)-29
This guide provides a comparative analysis of the butyrylcholinesterase (BuChE) inhibitor, (R)-29, focusing on the cross-validation of its in vitro and in vivo experimental findings. As the specific compound "BuChE-IN-TM-10" is not documented in the available scientific literature, this guide utilizes (R)-29 as a well-characterized example of a potent and selective BuChE inhibitor. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison with other relevant cholinesterase inhibitors.
Butyrylcholinesterase has emerged as a significant therapeutic target for Alzheimer's disease, as its enzymatic activity increases with disease progression.[1] Selective BuChE inhibition can elevate brain acetylcholine levels, which may in turn augment learning and cognitive function.[2][3]
Data Presentation: Comparative Inhibitory Activity
The in vitro inhibitory potency of (R)-29 against human butyrylcholinesterase (hBuChE) and its selectivity over acetylcholinesterase (AChE) are presented below in comparison to established cholinesterase inhibitors, Rivastigmine and Donepezil.
Table 1: In Vitro Inhibitory Activity of Selected Cholinesterase Inhibitors
| Compound | hBuChE IC50 (nM) | hAChE IC50 (nM) | Selectivity (AChE/BuChE) |
| (R)-29 | 40[4] | >10,000[4] | >250 |
| Rivastigmine | 31[5] | 4.3[5][6] | ~0.14 |
| Donepezil | 7,400[5] | 6.7[5][6] | ~1104 |
Table 2: Summary of In Vivo Efficacy in a Scopolamine-Induced Cognitive Deficit Model
| Compound | Animal Model | Dosage | Key Findings |
| (R)-29 | Mice[4] | 15 mg/kg[4] | Exhibited a procognitive effect in the passive avoidance task.[4] |
| Rivastigmine | Mice[3] | 0.03 mg/kg[3] | Ameliorated memory impairment.[3] |
| Donepezil | Rats[7][8] | 1 mg/kg (i.p.)[7][8] | Mitigated scopolamine-induced neurochemical and histological changes.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate comparison.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds on BuChE and AChE is determined using a modified Ellman's spectrophotometric method.[9][10][11][12]
-
Reagents:
-
Procedure:
-
The assay is typically performed in a 96-well plate.[10]
-
Each well contains the phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BuChE).[10]
-
The plate is incubated for a predefined period (e.g., 10 minutes at 25°C).[10]
-
DTNB solution is added to the mixture.[10]
-
The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).[10]
-
The change in absorbance is measured at 412 nm over time using a microplate reader.[9][10]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).[9]
-
IC50 values are determined from the concentration-response curves.
-
In Vivo Scopolamine-Induced Cognitive Deficit Model
This model is widely used to induce cognitive and memory impairment to screen for potential therapeutic agents for Alzheimer's disease.[7][13][14][15]
-
Animals:
-
Procedure:
-
Animals are treated with the test compound (e.g., (R)-29) or a reference drug (e.g., Donepezil) via a suitable route of administration (e.g., intraperitoneally) for a specified duration.[7][8]
-
Cognitive impairment is induced by administering scopolamine (a muscarinic receptor antagonist) typically via intraperitoneal injection.[7][15]
-
A control group receives a vehicle instead of the test compound.
-
Behavioral tests are conducted to assess learning and memory. Common tests include:
-
Passive Avoidance Test: Measures memory retention by assessing the latency of an animal to enter a dark compartment where it previously received an aversive stimulus.[4][14]
-
Novel Object Recognition (NOR) Test: Assesses recognition memory based on the animal's innate preference to explore a novel object over a familiar one.[7][14]
-
T-Maze or Y-Maze: Evaluates spatial working memory by measuring spontaneous alternation behavior.[14]
-
-
The performance of the treated groups is compared to the scopolamine-only group to determine the procognitive effects of the test compound.
-
Visualizations: Pathways and Workflows
Cholinergic Synapse and BuChE Inhibition
The following diagram illustrates the mechanism of action of BuChE inhibitors in a cholinergic synapse.
Caption: Mechanism of BuChE inhibition in the cholinergic synapse.
Experimental Workflow for Cross-Validation
This diagram outlines the workflow for the in vitro to in vivo cross-validation of a BuChE inhibitor.
Caption: Workflow for in vitro and in vivo cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Portico [access.portico.org]
- 7. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BuChE-IN-TM-10 IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported inhibitory potency of BuChE-IN-TM-10 against butyrylcholinesterase (BuChE) with other known inhibitors. While independent validation data for this compound is not publicly available, this document outlines the reported value and the standard experimental protocol for its determination, enabling researchers to conduct their own validation studies.
Comparative Inhibitory Potency
This compound has been reported as a potent BuChE inhibitor with a half-maximal inhibitory concentration (IC50) of 8.9 nM[1]. To contextualize this value, the following table compares the IC50 of this compound with other known BuChE inhibitors.
| Compound | IC50 (nM) for BuChE | Reference Compound(s) |
| This compound | 8.9 | N/A |
| Compound (R)-29 | 40 | A selective hBuChE inhibitor[2][3] |
| NSC620023 | <50 | A selective BuChE inhibitor[4] |
| Neostigmine | 84 | Reference drug[5] |
| Compound 16 | 26.5 | Selective BuChE inhibitor[6] |
Experimental Protocol: Determination of BuChE Inhibitory Activity
The IC50 value of BuChE inhibitors is commonly determined using the spectrophotometric method developed by Ellman.[5][7] The following protocol is a standard procedure for such an assay.
Materials:
-
Butyrylcholinesterase (BuChE) from equine serum
-
Butyrylthiocholine chloride (BTCh)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of BuChE, BTCh, and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add the phosphate buffer.
-
Add a solution of the test compound at various concentrations.
-
Add the BuChE enzyme solution and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, BTCh, and the chromogenic reagent, DTNB.
-
-
Measurement:
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BuChE activity, by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
Caption: Workflow for determining the IC50 of a BuChE inhibitor.
Logical Relationship for IC50 Determination
Caption: Logical flow from inhibitor concentration to IC50 value determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Replicating Key Anti-Aggregation Experiments for BuChE-IN-TM-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-aggregation properties of BuChE-IN-TM-10, a potent butyrylcholinesterase (BuChE) inhibitor with potential applications in Alzheimer's disease treatment. We will delve into the key experiments used to determine its efficacy in preventing and disaggregating amyloid-β (Aβ) peptide aggregation, comparing its performance with established cholinesterase inhibitors, Donepezil and Tacrine. Detailed experimental protocols are provided to facilitate the replication of these crucial studies.
Unveiling the Anti-Aggregation Potential of this compound
This compound, a novel ferulic acid derivative, has demonstrated significant potential beyond its primary role as a BuChE inhibitor. A key study revealed its ability to both inhibit the formation of and disaggregate existing self-induced Aβ aggregates.[1] This dual action is a highly desirable characteristic for therapeutic agents targeting Alzheimer's disease, as it suggests the potential to not only halt the progression of amyloid plaque formation but also to clear existing pathological aggregates.
Comparative Performance Against Other Cholinesterase Inhibitors
To contextualize the anti-aggregation capabilities of this compound, it is essential to compare it with other cholinesterase inhibitors that have been investigated for similar properties.
| Compound | Target | Aβ Aggregation Inhibition | Aβ Disaggregation | Reference |
| This compound | BuChE | 53.9% (at 20 μM) | 43.8% (at 20 μM) | [1] |
| Donepezil | AChE | ~22% (AChE-induced, at 100 μM) | Not specified | [2] |
| Tacrine | AChE/BuChE | 53% - 76% (AChE-induced, at 100 μM) | Not specified | [3] |
Note: The experimental conditions for each compound vary across different studies, which should be considered when making direct comparisons.
Key Experimental Protocols
The following are detailed methodologies for two fundamental experiments used to assess the anti-aggregation properties of compounds like this compound.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
This assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Objective: To quantify the extent to which a compound inhibits the aggregation of Aβ peptides.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.
-
Store the peptide films at -20°C until use.
-
Immediately before the assay, dissolve the Aβ(1-42) film in DMSO to a concentration of 1 mM.
-
-
Assay Setup:
-
Prepare a working solution of ThT (e.g., 5 μM) in PBS.
-
Prepare different concentrations of the test compound (e.g., this compound) in PBS. A stock solution in DMSO can be prepared and then diluted in PBS, ensuring the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.
-
In a 96-well plate, add the following to each well:
-
PBS buffer
-
Test compound at the desired final concentration
-
Aβ(1-42) solution (e.g., to a final concentration of 10 μM)
-
ThT working solution
-
-
Include control wells:
-
Aβ(1-42) with ThT (no inhibitor) - Positive control for aggregation.
-
Buffer with ThT only - Blank.
-
Test compound with ThT only - To check for intrinsic fluorescence.
-
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
The plate should be shaken briefly before each reading to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank) from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with the inhibitor to the control sample without the inhibitor.
-
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM is a powerful technique to visualize the morphology of Aβ aggregates and to qualitatively assess the effect of an inhibitor on fibril formation.
Objective: To visually inspect the structure of Aβ aggregates in the presence and absence of the test compound.
Materials:
-
Aβ(1-42) peptide, prepared as for the ThT assay.
-
Test compound (e.g., this compound).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Copper grids coated with a thin film of carbon.
-
Negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid).
-
Transmission Electron Microscope.
Protocol:
-
Sample Preparation:
-
Incubate Aβ(1-42) (e.g., 10 μM) in PBS at 37°C for a sufficient time to allow fibril formation (e.g., 24-48 hours), both in the presence and absence of the test compound at a desired concentration.
-
-
Grid Preparation and Staining:
-
Place a 5-10 μL drop of the incubated sample onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick off the excess sample using filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply a drop of the negative staining solution to the grid for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids under a transmission electron microscope at an appropriate magnification.
-
Capture images of the Aβ aggregates. In the absence of an effective inhibitor, long, unbranched fibrils are expected. In the presence of an inhibitor, a reduction in the number and length of fibrils, or the presence of amorphous aggregates, would be observed.
-
Visualizing the Experimental Workflow and Proposed Mechanism
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
References
- 1. Design, Synthesis, and Evaluation of Novel Ferulic Acid Derivatives as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: BuChE-IN-TM-10 Versus Rivastigmine
A Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic interventions for neurodegenerative diseases such as Alzheimer's, the modulation of cholinergic signaling remains a cornerstone of symptomatic treatment. This guide provides a detailed comparison of a novel butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-TM-10, and the established drug, rivastigmine, which inhibits both acetylcholinesterase (AChE) and BuChE. The focus of this analysis is the therapeutic window of these compounds, a critical determinant of their clinical utility, which is defined by the balance between their therapeutic efficacy and toxicological profiles.
Executive Summary
This guide synthesizes available preclinical data to evaluate and compare the therapeutic potential of this compound and rivastigmine. While this compound emerges as a highly potent and selective inhibitor of BuChE, a direct and comprehensive comparison of its therapeutic window with that of rivastigmine is currently hampered by the limited availability of public data on its acetylcholinesterase (AChE) inhibitory activity and its cytotoxicity. Rivastigmine, a well-characterized dual cholinesterase inhibitor, demonstrates efficacy in the nanomolar to low micromolar range, with evidence of neuroprotective effects at concentrations up to 3 µM. The following sections present a detailed breakdown of the available quantitative data, experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The therapeutic efficacy of cholinesterase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against their target enzymes. The following table summarizes the available in vitro data for this compound and rivastigmine. It is important to note the variability in reported IC50 values for rivastigmine, which can be attributed to different experimental conditions and enzyme sources.
| Compound | Target Enzyme | IC50 (nM) | Source |
| This compound | Butyrylcholinesterase (BuChE) | 8.9 | [1] |
| Acetylcholinesterase (AChE) | Data not publicly available | ||
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 (rat brain) | [2] |
| Butyrylcholinesterase (BuChE) | 31 (rat brain) | [2] | |
| Acetylcholinesterase (AChE) | 32,100 | [3] | |
| Butyrylcholinesterase (BuChE) | 900 - 1,700 | [3] |
Note: The significant discrepancy in rivastigmine's IC50 values highlights the importance of considering the specific experimental context (e.g., enzyme source, assay conditions) when comparing such data.
A comprehensive evaluation of the therapeutic window necessitates a comparison of efficacy with toxicity. The following table outlines the available cytotoxicity data.
| Compound | Cell Line | Cytotoxicity Metric | Value | Source |
| This compound | Not publicly available | Not publicly available | Not publicly available | |
| Rivastigmine | SH-SY5Y (human neuroblastoma) | Neuroprotection | Maximum protection at 3 µM | [4] |
The absence of cytotoxicity data for this compound is a critical gap that prevents a direct comparison of the therapeutic windows of these two compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the standard methodologies for the key experiments cited.
Cholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE and BuChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer Saline (PBS): 0.12 M, pH 7.6.
-
DTNB Solution: 0.4 mg/mL in PBS.
-
Substrate Solution: 1 mM acetylthiocholine iodide or butyrylthiocholine iodide in PBS.
-
Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) or Butyrylcholinesterase (e.g., from equine serum) at a suitable concentration (e.g., 2.14 U/mL).
-
Inhibitor Solutions: Prepare stock solutions of the test compounds (this compound, rivastigmine) in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 70 µL of the enzyme solution.
-
Add 80 µL of the DTNB solution.
-
Add 10 µL of the inhibitor solution at various concentrations (or PBS for the negative control).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol for Neuronal Cell Lines (e.g., SH-SY5Y):
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Compounds:
-
Prepare serial dilutions of the test compounds (this compound, rivastigmine) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., a solution of SDS in HCl) to each well to solubilize the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved. Gentle shaking on an orbital shaker can facilitate dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Cholinergic Signaling Pathway
The following diagram illustrates the fundamental components of a cholinergic synapse and the mechanism of action of cholinesterase inhibitors.
Caption: Cholinergic Synapse and Inhibitor Action.
Experimental Workflow for Evaluating Cholinesterase Inhibitors
This diagram outlines the key steps involved in the preclinical evaluation of a novel cholinesterase inhibitor.
Caption: Preclinical Evaluation Workflow.
Conclusion and Future Directions
The available data suggests that this compound is a potent inhibitor of BuChE. However, the lack of data on its AChE inhibitory activity and, more critically, its cytotoxicity, prevents a definitive comparison of its therapeutic window with that of rivastigmine. Rivastigmine, as a dual inhibitor, has a well-documented, albeit complex, profile of efficacy and safety.
For a comprehensive evaluation of this compound as a potential therapeutic agent, further research is imperative. Specifically, future studies should focus on:
-
Determining the IC50 of this compound against AChE to understand its selectivity profile.
-
Conducting in vitro cytotoxicity studies using relevant neuronal cell lines (e.g., SH-SY5Y) to establish its toxicity profile and enable a direct comparison of the therapeutic window with rivastigmine.
-
Performing in vivo studies in animal models of neurodegenerative diseases to assess its efficacy, pharmacokinetics, and safety in a more complex biological system.
By addressing these knowledge gaps, the scientific community can better ascertain the potential of this compound as a novel and potentially safer therapeutic alternative for the management of Alzheimer's disease and other related dementias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of next-generation BuChE inhibitors including BuChE-IN-TM-10
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of next-generation butyrylcholinesterase (BuChE) inhibitors, a promising class of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD). As the role of BuChE in the progression of AD, especially in its later stages, becomes more evident, the focus on developing potent and selective BuChE inhibitors has intensified.
It is important to note that a comprehensive search for "BuChE-IN-TM-10" did not yield publicly available scientific data. Therefore, this review will focus on other recently developed and well-documented next-generation BuChE inhibitors to provide a relevant and evidence-based comparison.
The Evolving Role of BuChE in Alzheimer's Disease
In a healthy brain, acetylcholinesterase (AChE) is the principal enzyme that breaks down the neurotransmitter acetylcholine. However, as Alzheimer's disease progresses, AChE levels tend to decline, while BuChE activity either increases or remains stable.[1][2] This shift elevates the importance of BuChE in regulating acetylcholine levels in the brain. Furthermore, research has shown that BuChE is associated with amyloid-beta (Aβ) plaques, the pathological hallmarks of AD, and may contribute to their maturation.[3][4] This dual role in both neurotransmitter metabolism and plaque pathology makes BuChE a compelling target for therapeutic intervention. Consequently, the development of selective BuChE inhibitors or dual-acting inhibitors that target both AChE and BuChE is a key strategy in modern AD drug discovery.[5]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a BuChE inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for BuChE over AChE. High potency (a low IC50 value) and high selectivity are desirable characteristics to maximize therapeutic effects while minimizing potential side effects associated with AChE inhibition. The table below presents a comparison of several next-generation BuChE inhibitors against established drugs.
Table 1: Comparative Inhibitory Activity of Selected Cholinesterase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for BuChE (AChE IC50 / BuChE IC50) |
| Next-Generation Inhibitors | |||
| Compound 8e[6][7] | huBuChE | 0.066 | 30.3 |
| huAChE | 2.0 | ||
| G801-0274[8] | BuChE | 0.031 | 66.13 |
| AChE | 2.05 | ||
| Compound 50[9][10] | BuChE | 2.53 | - |
| Compound 18[9][10] | BuChE | 4.75 | - |
| Established Drugs (for reference) | |||
| Donepezil[7] | eqBuChE | 6.3 | 0.002 |
| eeAChE | 0.013 | ||
| Rivastigmine[7] | eqBuChE | 5.6 | 1.6 |
| eeAChE | 8.9 |
Abbreviations: huBuChE (human BuChE), huAChE (human AChE), eqBuChE (equine serum BuChE), eeAChE (electric eel AChE).
Experimental Protocols
Standard Assay for Measuring BuChE Inhibitory Activity: Ellman's Method
The determination of BuChE inhibitory activity is routinely performed using the spectrophotometric method developed by Ellman.[11][12]
Principle: The assay quantifies the activity of cholinesterases by measuring the rate of production of thiocholine. The enzyme hydrolyzes a substrate, butyrylthiocholine, into thiocholine and butyrate. The produced thiocholine is a thiol that reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The intensity of this color, measured at 412 nm, is directly proportional to the enzyme's activity.
Materials:
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Purified BuChE from equine or human serum
-
Inhibitor compounds in various concentrations
-
96-well microplate and a compatible spectrophotometer
Procedure:
-
Preparation: All reagents are prepared in the sodium phosphate buffer. Serial dilutions of the inhibitor compounds are made.
-
Reaction Mixture: In a 96-well plate, the following are added in sequence:
-
25 µL of the inhibitor solution (or buffer for control).
-
50 µL of the BuChE solution.
-
The plate is incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
50 µL of DTNB solution is then added.
-
-
Initiation and Measurement: The enzymatic reaction is initiated by adding 25 µL of the butyrylthiocholine substrate. The absorbance at 412 nm is immediately measured kinetically over several minutes.
-
Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Discovery Process
To better understand the context of BuChE inhibition, the following diagrams illustrate the enzyme's role in Alzheimer's pathology and the typical workflow for discovering new inhibitors.
Caption: BuChE's involvement in Alzheimer's pathology and the cholinergic system.
Caption: A generalized workflow for the discovery and development of novel BuChE inhibitors.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyrylcholinesterase is associated with β-amyloid plaques in the transgenic APPSWE/PSEN1dE9 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 9. Discovery of new dual butyrylcholinesterase (BuChE) inhibitors and 5-HT7 receptor antagonists as compounds used to treat Alzheimer's disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]
- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 12. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling BuChE-IN-TM-10
Essential Safety and Handling Guide for BuChE-IN-TM-10
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on the general safety precautions for handling potent butyrylcholinesterase (BuChE) inhibitors and general laboratory safety protocols. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent butyrylcholinesterase inhibitor. The following procedural guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given the potent nature of this compound as a cholinesterase inhibitor, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles with side shields are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Skin Protection | A lab coat must be worn and fully buttoned. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls are recommended. |
| Hand Protection | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosolization. Consult with your EHS department for respirator selection and fit-testing. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the container is properly labeled and sealed.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
The storage location should be clearly marked with a warning sign indicating the presence of a potent compound.
-
Access to the storage area should be restricted to authorized personnel only.
3. Handling and Use:
-
All work with this compound, especially the handling of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood.
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate all equipment after use.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The original container, or a properly labeled waste container, should be used. |
| Contaminated Labware | Disposable items (e.g., gloves, pipette tips) should be placed in a designated hazardous waste bag. Non-disposable glassware should be decontaminated with a suitable method (e.g., rinsing with a compatible solvent) before washing. The rinsate should be collected as hazardous waste. |
| Aqueous Waste Solutions | Collect all aqueous waste containing this compound in a clearly labeled hazardous waste container. Do not pour down the drain. |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound. This procedure should be performed in a chemical fume hood.
-
Preparation:
-
Don all required PPE: lab coat, double nitrile gloves, and chemical safety goggles.
-
Designate a specific area within the fume hood for this procedure.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the appropriate solvent.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound solid onto weigh paper using an analytical balance inside the fume hood.
-
Use a spatula to handle the solid compound. Avoid creating dust.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO) to the flask to dissolve the solid.
-
Once dissolved, add solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a tightly sealed container in a designated and labeled storage location (e.g., a freezer at -20°C).
-
-
Decontamination:
-
Wipe down the work area in the fume hood with a suitable solvent.
-
Dispose of all contaminated disposable items (weigh paper, gloves) in the designated hazardous waste container.
-
Decontaminate all non-disposable equipment used.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
